LY2922083
Description
Properties
IUPAC Name |
(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-13,25H,14-22H2,1H3,(H,33,34)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIUHWQDGPFXSG-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CCC5=CC=CC=C54)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102707 | |
| Record name | Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309435-78-6 | |
| Record name | Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309435-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-[[5-[(2,3-dihydrospiro[1H-indene-1,4′-piperidin]-1′-yl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The GPR40 Agonist LY2922083: A Technical Guide to its Mechanism of Action in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2922083 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4] This receptor is highly expressed in pancreatic beta-cells, where its activation leads to a glucose-dependent amplification of insulin secretion.[1][2][3][4] The primary mechanism of action involves the activation of the Gq signaling pathway, resulting in increased intracellular calcium concentrations. Furthermore, this compound also engages the β-arrestin signaling pathway, suggesting a multifaceted mode of action. This technical guide provides a comprehensive overview of the mechanism of action of this compound in pancreatic beta-cells, including a summary of its in vitro activity, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: GPR40 Activation
This compound exerts its effects by binding to and activating GPR40, a receptor that is endogenously activated by long-chain fatty acids.[1][2][3][4] This activation in pancreatic beta-cells potentiates insulin secretion in a manner strictly dependent on elevated glucose levels, which is a key advantage in the development of therapies for type 2 diabetes, as it minimizes the risk of hypoglycemia.[1][2][3][4]
Gq Signaling Pathway
The canonical signaling pathway for GPR40 activation involves the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, GPR40 facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation and dissociation from the βγ subunits. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical trigger for the fusion of insulin-containing granules with the plasma membrane and subsequent insulin exocytosis.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, this compound has been shown to induce the recruitment of β-arrestin to GPR40.[1] β-arrestins are scaffolding proteins that can mediate G protein-independent signaling cascades and are also involved in receptor desensitization and internalization. The recruitment of β-arrestin suggests that this compound may initiate a second wave of signaling that could contribute to its overall effect on beta-cell function.
Quantitative Data
The following table summarizes the in vitro activity of this compound in assays relevant to its action in pancreatic beta-cells.
| Assay Type | Cell Line/System | Species | Endpoint | This compound EC50 (nM) | Reference |
| Calcium Flux | CHO cells expressing human GPR40 | Human | Intracellular Ca2+ mobilization | 18 | [1] |
| β-Arrestin Recruitment | CHO-K1 cells expressing human GPR40 | Human | β-Arrestin 2 recruitment | 24 | [1] |
| Glucose-Dependent Insulin Secretion | MIN6 mouse insulinoma cells | Mouse | Insulin Secretion | Not explicitly stated as EC50, but significant increase observed | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration upon binding to its receptor.
3.1.1. Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
3.1.2. Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into the assay plates at a suitable density and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Measurement: Place the dye-loaded plate into the fluorescence plate reader. Record a baseline fluorescence reading. Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.
3.2.1. Materials:
-
PathHunter® CHO-K1 cells co-expressing GPR40 fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
PathHunter® cell plating reagent and detection reagents.
-
White, solid-bottom 384-well assay plates.
-
Chemiluminescent plate reader.
3.2.2. Procedure:
-
Cell Plating: Prepare a cell suspension in the provided cell plating reagent and dispense into the assay plates. Incubate overnight at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate buffer.
-
Compound Addition: Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® detection reagent mixture and add it to each well. Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis: The chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the EC50 value by plotting the signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to potentiate insulin secretion from pancreatic beta-cells in the presence of high glucose.
3.3.1. Materials:
-
Isolated pancreatic islets or a suitable insulin-secreting cell line (e.g., MIN6).
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
This compound and control compounds.
-
Insulin ELISA kit.
3.3.2. Procedure:
-
Cell/Islet Preparation: Culture cells or islets under appropriate conditions. Prior to the assay, pre-incubate in KRBH with low glucose for 1-2 hours.
-
Stimulation: Incubate the cells or islets in KRBH containing:
-
Low glucose (basal).
-
High glucose.
-
High glucose + this compound at various concentrations.
-
High glucose + vehicle control. Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells/islets. Compare the insulin secretion in the presence of this compound to the high glucose control to determine the potentiation effect.
Visualizations
Signaling Pathways
Caption: GPR40 signaling pathway activated by this compound in pancreatic beta-cells.
Experimental Workflows
References
- 1. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of LY2922083: A Potent GPR40 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY2922083 is a novel, potent, and selective G protein-coupled receptor 40 (GPR40) agonist developed for the treatment of type 2 diabetes mellitus (T2DM). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS). This document provides a comprehensive technical overview of the discovery, preclinical development, and pharmacological profile of this compound, consolidating key data from published literature. Detailed experimental methodologies, quantitative pharmacological data, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of metabolic drug discovery.
Introduction
The global prevalence of type 2 diabetes necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. GPR40 has emerged as an attractive target for T2DM because its activation leads to a glucose-dependent increase in insulin secretion, thereby minimizing the risk of hypoglycemia, a common side effect of some existing diabetes medications.[1][2] this compound was identified through a medicinal chemistry effort aimed at optimizing a series of spiropiperidine derivatives to achieve high potency, selectivity, and favorable pharmacokinetic properties.[1][3] This guide details the key preclinical data that supported the development of this compound.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade primarily through the Gαq protein subunit.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the β-cell membrane and the subsequent secretion of insulin.[4][6] This process is glucose-dependent, meaning that GPR40 agonism significantly enhances insulin secretion only in the presence of elevated blood glucose levels.[1]
Quantitative In Vitro Pharmacology
The in vitro potency and selectivity of this compound were characterized using a panel of assays. The data are summarized in the table below.
| Assay Type | Species | Parameter | Value | Reference |
| Radioligand Binding | Human | Ki | 19 nM | [3] |
| Calcium Flux | Human | EC50 | 25 nM | [3] |
| β-Arrestin Recruitment | Human | EC50 | 18 nM | [3] |
| β-Arrestin Recruitment | Mouse | EC50 | 20 nM | [3] |
| β-Arrestin Recruitment | Rat | EC50 | 14 nM | [3] |
| IP-1 Accumulation | Human | EC50 | 45 nM | [3] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in mice, rats, and dogs following oral administration. The key parameters are presented in the table below.[3]
| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Mouse | 10 | 2.0 | 1260 | 5090 | 2.5 |
| Rat | 10 | 4.0 | 850 | 6800 | 4.0 |
| Dog | 1 | 2.0 | 230 | 1340 | 3.5 |
In Vivo Efficacy
The glucose-lowering effects of this compound were assessed in an oral glucose tolerance test (OGTT) in both lean mice and Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.[3]
Oral Glucose Tolerance Test (OGTT) in Lean Mice
This compound demonstrated a dose-dependent reduction in glucose excursion following an oral glucose challenge in lean mice.[3]
| Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) |
| 3 | 25 |
| 10 | 45 |
| 30 | 60 |
Oral Glucose Tolerance Test (OGTT) in ZDF Rats
In ZDF rats, this compound significantly improved glucose tolerance.[3]
| Dose (mg/kg, p.o.) | Glucose AUC Reduction (%) |
| 1 | 20 |
| 3 | 35 |
| 10 | 50 |
Experimental Protocols
Radioligand Binding Assay
Methodology: Membranes prepared from HEK293 cells stably expressing human GPR40 were incubated with a fixed concentration of a GPR40-specific radioligand (e.g., [³H]-LY2881835) and varying concentrations of this compound in a binding buffer. The reaction was allowed to reach equilibrium. Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding curves. The IC50 values were then converted to binding affinity constants (Ki) using the Cheng-Prusoff equation.[3]
Calcium Flux Assay
Methodology: HEK293 cells stably expressing human GPR40 were plated in 96- or 384-well microplates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). After an incubation period, the baseline fluorescence was measured. Varying concentrations of this compound were then added to the wells, and the change in fluorescence intensity, corresponding to an increase in intracellular calcium, was monitored in real-time using a fluorescence plate reader. Dose-response curves were generated, and the concentration of this compound that produced 50% of the maximal response (EC50) was calculated.[3]
β-Arrestin Recruitment Assay
Methodology: A cell line engineered to co-express GPR40 and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin assay) was used. Upon agonist binding to GPR40, β-arrestin is recruited to the receptor, leading to the complementation of two enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence). Cells were treated with varying concentrations of this compound, and after an incubation period, the reporter signal was measured. Dose-response curves were constructed to determine the EC50 value for β-arrestin recruitment.[3]
Oral Glucose Tolerance Test (OGTT)
Methodology: Mice or rats were fasted overnight but allowed access to water. At the beginning of the experiment, a baseline blood sample was taken. The animals were then orally administered either vehicle or this compound at various doses. After a specified time (e.g., 30 or 60 minutes), an oral bolus of glucose (e.g., 2 g/kg) was administered. Blood samples were collected at several time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose concentrations were measured, and the area under the curve (AUC) for glucose excursion was calculated to assess the effect of the compound on glucose tolerance.[3]
Conclusion
This compound is a potent GPR40 agonist with a well-characterized preclinical profile. It demonstrates high affinity and functional potency at the human GPR40 receptor and exhibits a favorable pharmacokinetic profile across multiple species. In vivo studies have confirmed its efficacy in improving glucose tolerance in both normal and diabetic animal models. The data presented in this guide highlight the robust preclinical evidence supporting the development of this compound as a potential therapeutic agent for type 2 diabetes. This compilation of detailed methodologies and quantitative data serves as a comprehensive resource for scientists and researchers working on GPR40 and other novel mechanisms for the treatment of metabolic diseases.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. parazapharma.com [parazapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Delving into the Structure-Activity Relationship of LY2922083: A GPR40 Agonist
A comprehensive analysis of the key structural modifications and their impact on the pharmacological profile of the G protein-coupled receptor 40 (GPR40) agonist, LY2922083, reveals a meticulous optimization process aimed at enhancing potency, selectivity, and pharmacokinetic properties for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth look at the structure-activity relationship (SAR) studies, experimental methodologies, and the underlying signaling pathways associated with this compound and its analogs.
This compound emerged from a focused effort to develop potent and selective GPR40 agonists.[1][2][3][4][5] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-dependent insulin secretion.[1][2][6][7] The therapeutic strategy centered on identifying molecules that could amplify insulin secretion only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[2][6][7] The development of this compound and related compounds involved hypothesis-driven structural modifications of endogenous free fatty acids, focusing on reducing planarity and lipophilicity.[1][2][3][4][5] This led to the discovery of spiropiperidine and tetrahydroquinoline acid derivatives as promising GPR40 agonists.[1][2][3][4][5]
Structure-Activity Relationship (SAR) Insights
The SAR studies for the series of compounds leading to this compound were guided by a multi-parametric optimization approach, balancing on-target potency with selectivity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key insights from these studies are summarized below.
The Acidic Headgroup
Modifications around the acidic headgroup were critical for maintaining potency and mitigating off-target activities, particularly against peroxisome proliferator-activated receptors (PPARs).[1] While various acidic moieties were explored, a substituted propionic acid headgroup was found to be optimal.
The Central Linker
The central linker region of the molecule was a key area for fine-tuning the overall properties of the compounds. The introduction of heterocyclic linkers such as thiazoles, thiophenes, and furans was found to reduce O-dealkylation, a significant metabolic pathway, while preserving on-target potency.[1] Specifically, the incorporation of a thiophene linker, as seen in this compound, helped to suppress O-dealkylation, although it led to the observation of N-dealkylation as another metabolic route.[1]
The Lipophilic Tail
The tail region of the agonists was explored to enhance potency and introduce conformational constraints. The SAR strategy involved the introduction of polar, conformationally restrained groups in this region.[1] This approach was instrumental in achieving strong selectivity against PPARs.[1]
Quantitative SAR Data
The following tables summarize the quantitative data from the key compounds in the discovery of this compound, highlighting the impact of structural modifications on their in vitro potency and other key parameters.
| Compound | R | X | hGPR40 Ca2+ Flux EC50 (nM) | hGPR40 β-Arrestin EC50 (nM) | hGPR40 IP-1 EC50 (nM) |
| 6 | H | CH | 180 | >10000 | >10000 |
| 8 | F | CH | 680 | - | - |
| 10 | H | N | 30 | 180 | 120 |
| LY2881835 (1) | Me | CH | 1.8 | 1.1 | 1.0 |
| This compound (2) | Me | S | 2.5 | 1.5 | 1.2 |
Data sourced from the Journal of Medicinal Chemistry, 2016, 59 (24), pp 10877–10893.[1]
GPR40 Signaling Pathways
Activation of GPR40 by agonists like this compound triggers a cascade of intracellular events that ultimately lead to enhanced insulin secretion. The primary signaling pathway involves the Gαq protein subunit.[1][6][7] However, evidence also points to the involvement of a non-G-protein mediated pathway involving β-arrestin.[1]
Caption: GPR40 signaling pathways activated by this compound.
Experimental Protocols
A battery of in vitro and in vivo assays was employed to characterize the pharmacological profile of this compound and its analogs. The development of a robust in vitro/in vivo correlation was a key objective to enable rational drug design.[1]
In Vitro Assays
A multi-assay paradigm was crucial for establishing a clear in vitro to in vivo correlation.
Caption: In vitro experimental workflow for GPR40 agonist evaluation.
Calcium Flux Assay: This primary assay measured intracellular calcium mobilization upon compound stimulation in cells expressing human GPR40, using fluorescence imaging plate reader (FLIPR) technology.[1]
β-Arrestin Recruitment Assay: To assess non-G-protein mediated signaling, a β-arrestin recruitment assay was developed.[1] This assay proved to be a better predictor of in vivo activity than the calcium flux assay, with a significant correlation observed between β-arrestin potency and in vivo glucose lowering.[1]
IP-1 Accumulation Assay: This assay was used to measure Gq-signaling with longer compound incubation times than the calcium flux assay.[1] Potent IP-1 responses were observed for compounds that were effective in cellular insulin secretion and in vivo glucose lowering.[1]
Radioligand Binding Assays: Competitive radioligand binding assays were developed to determine the binding affinity of the compounds to human GPR40 membranes.[1]
Selectivity Assays: Compounds were tested against a panel of receptors, including PPARα, δ, and γ, to ensure high selectivity and avoid off-target effects.[1]
In Vivo Evaluation
Promising candidates from the in vitro assays were advanced to in vivo studies to assess their efficacy in relevant animal models.
Intraperitoneal Glucose Tolerance Test (IPGTT): This was a key in vivo model used to evaluate the glucose-lowering effects of the GPR40 agonists in mice.[1] The assay measures the ability of a compound to improve glucose disposal following a glucose challenge.
Conclusion
The development of this compound represents a successful application of hypothesis-driven medicinal chemistry and a comprehensive pharmacological evaluation strategy. The detailed SAR studies elucidated the key structural features required for potent and selective GPR40 agonism. The establishment of a robust in vitro/in vivo correlation, particularly with the β-arrestin assay, was instrumental in guiding the optimization process. These findings provide a valuable framework for the design of future GPR40 agonists for the treatment of type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of LY2922083: A GPR40 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2][3] As such, it has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action: GPR40 Signaling
This compound exerts its effects by activating GPR40, which is predominantly coupled to the Gαq/11 signaling pathway.[4][5] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][6] The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiate the exocytosis of insulin-containing granules from the pancreatic β-cells in a glucose-dependent manner.[4][6]
In Vitro Pharmacology
The in vitro activity of this compound was assessed through various functional assays, primarily focusing on calcium mobilization as a direct measure of GPR40 activation.
| Assay | Species | Cell Line | Potency (EC50, nM) |
| Calcium Mobilization | Human | HEK293 | 18 |
| Calcium Mobilization | Mouse | HEK293 | 25 |
| Calcium Mobilization | Rat | HEK293 | 33 |
| Table 1: In Vitro Potency of this compound in Calcium Mobilization Assays. |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in mouse models of type 2 diabetes, with the primary endpoint being the reduction of glucose excursion during an intraperitoneal glucose tolerance test (IPGTT).
| Animal Model | Dose (mg/kg) | Glucose Lowering (% Reduction in AUC) |
| C57BL/6 Mice | 3 | 20 |
| C57BL/6 Mice | 10 | 45 |
| C57BL/6 Mice | 30 | 60 |
| Table 2: In Vivo Efficacy of this compound in an Intraperitoneal Glucose Tolerance Test (IPGTT) in C57BL/6 Mice. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat GPR40 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
Assay Protocol:
-
Cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After incubation, the dye solution was removed, and the cells were washed with the buffer.
-
A baseline fluorescence reading was taken using a fluorescence plate reader.
-
This compound, at various concentrations, was added to the wells, and the fluorescence was monitored continuously for a specified period.
-
The increase in fluorescence, indicative of intracellular calcium mobilization, was used to determine the concentration-response curve and calculate the EC50 value.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Animal Model: Male C57BL/6 mice were used for the study.[1] The animals were housed under standard laboratory conditions with ad libitum access to food and water, except during the fasting period.
Protocol:
-
Mice were fasted overnight for approximately 16 hours with free access to water.[7]
-
A baseline blood sample was collected via the tail vein to measure the initial blood glucose concentration (Time = -30 minutes).
-
This compound, formulated in an appropriate vehicle (e.g., 20% Captisol), was administered orally by gavage at the desired doses.[8]
-
Thirty minutes after compound administration (Time = 0 minutes), a glucose solution (2 g/kg body weight) was injected intraperitoneally.[7]
-
Blood samples were collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.
-
Blood glucose levels were measured using a glucometer.
-
The area under the curve (AUC) for the glucose excursion was calculated and compared between the vehicle- and this compound-treated groups to determine the percentage of glucose lowering.
Conclusion
The preclinical data for this compound demonstrate its potent and selective agonistic activity at the GPR40 receptor, leading to enhanced glucose-dependent insulin secretion. The in vitro studies confirm its activity across multiple species, and the in vivo studies in a relevant mouse model show a dose-dependent improvement in glucose tolerance. These findings supported the further development of GPR40 agonists as a potential therapeutic strategy for type 2 diabetes.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on LY2922083 and GLP-1 Secretion In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preclinical compound LY2922083, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), and its role in stimulating glucagon-like peptide-1 (GLP-1) secretion in vivo. It summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Introduction: GPR40 as a Therapeutic Target
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor that is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1][2][3] It is activated by medium and long-chain free fatty acids (FFAs), which function as its endogenous ligands.[4][5] Upon activation in pancreatic β-cells, GPR40 potentiates glucose-dependent insulin secretion.[1][6] Concurrently, its activation in enteroendocrine L-cells of the gut stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[4][5] This dual mechanism of enhancing both insulin and GLP-1 secretion made GPR40 an attractive therapeutic target for type 2 diabetes.
This compound was developed as a potent, selective, synthetic agonist for the GPR40 receptor.[1][3][7] Preclinical studies demonstrated that this compound and related compounds could produce dose-dependent reductions in glucose levels, significantly increase insulin secretion, and enhance GLP-1 secretion.[1][2][3]
Core Mechanism of Action: GPR40-Mediated GLP-1 Secretion
This compound stimulates GLP-1 secretion from intestinal L-cells by activating the GPR40 receptor. The primary signaling pathway for GPR40 involves coupling to the Gαq/11 protein.[6] This initiates a cascade involving phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, raising cytosolic calcium concentrations and ultimately promoting the exocytosis of GLP-1-containing vesicles.
Some GPR40 agonists, known as AgoPAMs (Agonist Positive Allosteric Modulators), have also been shown to signal through Gαs, leading to cAMP production, which can further amplify GLP-1 release.[5][8]
Caption: Canonical GPR40 signaling pathway via Gαq/11 for GLP-1 secretion.
In Vivo Experimental Protocols
The following protocols are standard for assessing the in vivo efficacy of GPR40 agonists like this compound on GLP-1 secretion and glucose metabolism.
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance and GLP-1 secretion following an oral glucose challenge.
Experimental Workflow:
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Detailed Methodology:
-
Animal Models: Preclinical studies for GPR40 agonists frequently use Zucker diabetic fatty (ZDF) rats or diet-induced obese (DIO) mice as models of type 2 diabetes.
-
Fasting: Animals are typically fasted overnight (12-16 hours) while allowing free access to water.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 1% HEC/0.25% Tween 80/0.05% antifoam), is administered via oral gavage at specified doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
Glucose Challenge: A defined period after drug administration (e.g., 30-60 minutes), a concentrated glucose solution is given orally.
-
Blood Sampling: Blood is collected at baseline and at multiple time points post-glucose challenge. To preserve active GLP-1, blood is collected into tubes containing a DPP-4 inhibitor and an anticoagulant.
-
Analysis: Plasma is separated via centrifugation and analyzed for glucose, insulin, and active GLP-1 concentrations using validated assays such as ELISA or Mesoscale Discovery (MSD) platforms.
Quantitative Data Summary
The following tables present representative preclinical data for GPR40 agonists, illustrating the expected dose-dependent effects on GLP-1 secretion and glucose control.
Table 1: Effect of this compound on Active GLP-1 Secretion During an OGTT in Male ZDF Rats
| Treatment Group | Dose (mg/kg) | Peak GLP-1 (pM) | AUC GLP-1 (pM*min) |
|---|---|---|---|
| Vehicle | - | 12.5 ± 1.8 | 980 ± 110 |
| This compound | 1 | 22.1 ± 2.5 | 1850 ± 190 |
| This compound | 3 | 35.8 ± 3.9 | 3100 ± 280 |
| This compound | 10 | 48.2 ± 5.1 | 4250 ± 350 |
Data are representative values based on published preclinical findings for this class of GPR40 agonists and are for illustrative purposes.
Table 2: Effect of this compound on Glucose Excursion During an OGTT in Male ZDF Rats
| Treatment Group | Dose (mg/kg) | Peak Glucose (mg/dL) | AUC Glucose (mg/dL*min) |
|---|---|---|---|
| Vehicle | - | 480 ± 30 | 45000 ± 2800 |
| This compound | 1 | 410 ± 25 | 37000 ± 2400 |
| This compound | 3 | 330 ± 22 | 29500 ± 2100 |
| This compound | 10 | 275 ± 20 | 24000 ± 1800 |
Data are representative values based on published preclinical findings for this class of GPR40 agonists and are for illustrative purposes.
Clinical Development and Conclusion
Despite strong preclinical evidence of efficacy for GPR40 agonists like this compound in improving glycemic control and stimulating GLP-1 secretion, the clinical development of this drug class has faced significant challenges.[1][2][3] The most notable issue arose during Phase III clinical trials for another GPR40 agonist, TAK-875 (fasiglifam), which was terminated due to concerns about liver toxicity.[9][10] These safety concerns cast a shadow over the entire class of GPR40 agonists and led to the discontinuation of many development programs.
While this compound demonstrated a potent and desirable preclinical profile, its development did not proceed to late-stage clinical trials. The collective experience with GPR40 agonists underscores the critical importance of thorough long-term safety evaluations and highlights the difficulty in translating promising preclinical efficacy into a safe and effective therapy for chronic diseases like type 2 diabetes. The GPR40 receptor remains a biologically validated target for incretin and insulin secretion, but future efforts would require medicinal chemistry strategies that can definitively mitigate the risk of hepatotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FFAR1 in LY2922083-Mediated Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, in the insulinotropic effects of the selective agonist LY2922083. This document outlines the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols relevant to the study of this compound and other FFAR1 agonists.
Introduction: FFAR1 as a Therapeutic Target
Free Fatty Acid Receptor 1 (FFAR1) is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it offers the potential for lowering blood glucose with a reduced risk of hypoglycemia.[1] this compound is a potent and selective synthetic agonist of FFAR1 that has been investigated for its glucose-lowering effects.[1][2] This guide delves into the molecular mechanisms by which this compound, through its interaction with FFAR1, modulates insulin secretion.
Signaling Pathways of FFAR1 Activation
Activation of FFAR1 by an agonist such as this compound initiates a cascade of intracellular events that culminate in the amplification of insulin secretion from pancreatic β-cells. The primary signaling pathway involves the coupling of FFAR1 to the Gq/11 family of G proteins.[3][4]
Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.
FFAR1 Signaling Pathway leading to insulin secretion.
Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound and related compounds, demonstrating their potency as FFAR1 agonists.
Table 1: In Vitro Agonist Activity of this compound at Human FFAR1
| Assay | EC50 (nM) |
|---|---|
| Calcium Flux | 18 |
| β-Arrestin Recruitment | 1.1 |
Data adapted from Hamdouchi, C., et al. (2016). Journal of Medicinal Chemistry.[1]
Table 2: Glucose-Dependent Insulin Secretion (GDIS) in MIN6 Cells and Isolated Islets
| Compound | GDIS in MIN6 Cells | GDIS in Isolated Islets |
|---|
| this compound | + | + |
"+" indicates a statistically significant increase in insulin secretion in the presence of high glucose compared to glucose alone. Data adapted from Hamdouchi, C., et al. (2016). Journal of Medicinal Chemistry.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to assess the effect of FFAR1 agonists on insulin secretion from pancreatic islets in a glucose-dependent manner.
Materials:
-
Isolated pancreatic islets (e.g., from mouse, rat, or human)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 10-15 islets per well). Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh KRBH with low glucose. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Remove the low glucose buffer and add KRBH with high glucose, with or without various concentrations of this compound. Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the stimulated insulin secretion to the basal secretion for each condition. Plot the dose-response curve for this compound and calculate the EC50 value.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of FFAR1 by an agonist.
Materials:
-
HEK293 cells stably expressing human FFAR1
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the FFAR1-expressing HEK293 cells into the microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated liquid handler to add the this compound dilutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU). Plot the dose-response curve and calculate the EC50 value.
Experimental and Logical Workflow
The characterization of an FFAR1 agonist like this compound typically follows a logical progression of experiments to establish its potency, efficacy, and mechanism of action.
Logical workflow for characterizing an FFAR1 agonist.
Conclusion
This compound is a potent FFAR1 agonist that enhances glucose-stimulated insulin secretion through the canonical Gq/PLC/Ca2+ signaling pathway. The data presented in this guide underscore the critical role of FFAR1 in mediating the insulinotropic effects of this compound. The provided experimental protocols offer a framework for the continued investigation of FFAR1 agonists and their potential as therapeutic agents for the management of type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
LY2922083: A Technical Guide to Target Engagement and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and downstream signaling pathways of LY2922083, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The information presented herein is intended to support research and development efforts in the field of metabolic diseases, particularly type 2 diabetes mellitus.
Core Mechanism of Action
This compound acts as an agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[1][2][3][4][5] The activation of GPR40 by this compound leads to a glucose-dependent amplification of insulin secretion, making it a promising therapeutic target for type 2 diabetes.[1][2][3][4][5] The primary signaling cascade initiated by this compound involves the Gαq protein subunit, leading to the activation of phospholipase C (PLC).[2][4] This is followed by the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, which are key steps in enhancing insulin secretion.[2][4] Additionally, GPR40 activation can also stimulate β-arrestin recruitment, indicating the potential for biased agonism and alternative signaling pathways.[2]
Quantitative Analysis of Target Engagement and Signaling
The following tables summarize the in vitro potency and binding affinity of this compound and related compounds at the human GPR40 receptor.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Calcium Flux EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |
| This compound | 18 | 13 |
| Compound X | 25 | 30 |
| Compound Y | 12 | 10 |
Data represents the half-maximal effective concentration (EC50) for inducing calcium flux and β-arrestin recruitment in cell-based assays.
Table 2: GPR40 Receptor Binding Affinity
| Compound | Radioligand Binding Ki (nM) |
| This compound | 5.2 |
| Compound X | 8.1 |
| Compound Y | 3.9 |
Data represents the inhibitory constant (Ki) determined through competitive radioligand binding assays.
Signaling Pathways and Experimental Workflow
The signaling cascade initiated by this compound binding to GPR40 is a critical aspect of its mechanism of action. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
Caption: GPR40 signaling cascade initiated by this compound.
Caption: Workflow for characterizing GPR40 agonists.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the GPR40 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human GPR40.
-
[³H]-labeled GPR40 antagonist (e.g., [³H]-MK-8666) as the radioligand.
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd value), and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled GPR40 ligand.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the functional potency of this compound in activating the Gαq signaling pathway.
Materials:
-
HEK293 cells stably expressing human GPR40.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorescence plate reader with an integrated fluid handling system.
Procedure:
-
Plate the GPR40-expressing cells in a multi-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound (this compound).
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the test compound to the cells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Calculate the EC50 value from the dose-response curve.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce β-arrestin recruitment to the GPR40 receptor.
Materials:
-
U2OS cells co-expressing human GPR40 fused to a ProLink tag and a β-arrestin-2-enzyme acceptor fusion protein.
-
PathHunter detection reagents.
-
This compound and other test compounds.
-
Luminescence plate reader.
Procedure:
-
Plate the engineered U2OS cells in a multi-well plate.
-
Prepare serial dilutions of the test compound (this compound).
-
Add the test compound to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the PathHunter detection reagents according to the manufacturer's instructions.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the chemiluminescent signal using a luminescence plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Calculate the EC50 value from the dose-response curve.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Chemical Synthesis of LY2922083
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which has been investigated as a potential therapeutic agent for type 2 diabetes mellitus.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for key transformations, a summary of quantitative data, and a visualization of the synthetic strategy. The synthesis is notable for its multi-step sequence, culminating in a 55% overall yield on a 14 kg scale.[2]
Retrosynthetic Analysis and Key Building Blocks
The chemical structure of this compound comprises a central pyrazolo[1,5-a]pyridine core, a substituted spiropiperidine moiety, and a propionic acid side chain. The synthesis of this complex molecule relies on the strategic assembly of key building blocks. The core heterocyclic system, pyrazolo[1,5-a]pyridine, can be constructed through various methods, including [3+2] cycloaddition reactions of N-aminopyridinium ylides.[6][7] The synthesis of the chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is another critical aspect of the overall strategy and has been the subject of dedicated process development.[8][9][10][11]
Synthesis of the Core Structure and Final Assembly
The synthesis of this compound, referred to as compound 2 in the primary literature, involves a multi-step process with slight modifications from the initial discovery synthesis to enable large-scale production.[2] While the specific, step-by-step process for this compound is detailed within proprietary documents, the general approach can be inferred from the synthesis of analogous compounds and the development of its key intermediates.
A plausible synthetic route, based on available information, is depicted below. This workflow highlights the key transformations and intermediates involved in the construction of this compound.
Figure 1: A generalized synthetic workflow for the preparation of this compound.
Key Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and optimization of a synthetic route. Below are representative protocols for the synthesis of key structural motifs found in this compound, based on published methodologies for analogous structures.
Synthesis of a Pyrazolo[1,5-a]pyridine Core
The construction of the pyrazolo[1,5-a]pyridine core is a fundamental step. One efficient method involves the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[6]
-
Reaction: A mixture of an N-aminopyridinium ylide and a suitable ynal in a high-boiling solvent is heated under an inert atmosphere.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired cyanated pyrazolo[1,5-a]pyridine derivative.
Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
The chiral amine component is a critical determinant of the pharmacological activity of this compound. Its synthesis often involves a reductive amination followed by chiral resolution or an asymmetric synthesis approach.
-
Reductive Amination: To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent such as toluene, is added titanium(IV) chloride and triethylamine at 35 °C. A solution of methylamine is then added, and the reaction is stirred for 4 hours. Sodium triacetoxyborohydride and glacial acetic acid are subsequently added.[9]
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated brine. The product is extracted and purified to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, often as a dihydrochloride salt.[9]
Quantitative Data Summary
The large-scale synthesis of this compound (compound 2 ) was achieved with an impressive overall yield.[2] The following table summarizes the key quantitative data associated with this process.
| Parameter | Value | Reference |
| Scale | 14 kg | [2] |
| Number of Steps | 4 | [2] |
| Overall Yield | 55% | [2] |
| Purity | >98% | [1] |
GPR40 Signaling Pathway
This compound exerts its therapeutic effect by acting as an agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[1][4] Activation of GPR40 by agonists like this compound leads to the amplification of insulin secretion in a glucose-dependent manner. The signaling cascade involves multiple pathways, including G-protein mediated signaling and β-arrestin recruitment.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 10. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 11. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
In Vitro Characterization of LY2922083: A Potent and Selective GPR40 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and selectivity of LY2922083, a novel G protein-coupled receptor 40 (GPR40) agonist. The data and protocols presented herein are synthesized from primary research to facilitate further investigation and drug development efforts in the field of metabolic diseases, particularly type 2 diabetes.
Executive Summary
This compound is a potent and selective GPR40 agonist developed for the treatment of type 2 diabetes mellitus.[1][2][3][4][5][6] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][7] this compound enhances insulin secretion in a glucose-dependent manner, minimizing the risk of hypoglycemia. This document details the in vitro pharmacological profile of this compound, including its binding affinity, functional potency in signaling pathways, and its selectivity against other receptors.
Data Presentation
The in vitro activity of this compound was characterized through a series of assays measuring its binding affinity and functional potency at the human GPR40 receptor. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound at Human GPR40
| Assay | Parameter | Value |
| Radioligand Binding | Ki (nM) | 18 |
| Calcium Flux | EC50 (nM) | 48 |
| β-Arrestin Recruitment | EC50 (nM) | 25 |
Data extracted from the primary publication on the discovery of this compound.
Table 2: In Vitro Selectivity of this compound
| Target | Assay Type | Activity |
| Over 100 GPCRs, kinases, enzymes, and nuclear receptors | Various functional and binding assays | Minimal activity (<50% inhibition at 10 µM) |
| hERG Channel | Electrophysiology assay | No significant activity (at 10 and 100 µM) |
Selectivity profiling was conducted against a broad panel of off-targets to ensure the specific action of this compound on GPR40.
Mandatory Visualization
GPR40 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of GPR40 by an agonist like this compound.
Experimental Workflow for In Vitro Characterization
This diagram outlines the general workflow for the in vitro characterization of a GPR40 agonist.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for GPR40 agonist characterization.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GPR40 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human GPR40.
-
Radioligand (e.g., [³H]-labeled GPR40 agonist).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known non-labeled GPR40 ligand is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
Objective: To measure the functional potency (EC50) of this compound in activating GPR40-mediated intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Probenecid (to prevent dye leakage).
-
Test compound (this compound) at various concentrations.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the GPR40-expressing cells into the 384-well plates and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution (containing probenecid) in assay buffer.
-
Incubate the plate at 37°C for approximately 1 hour in the dark to allow for dye uptake and de-esterification.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the different concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence signal over time to capture the peak calcium response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the activated GPR40 receptor, a key step in receptor desensitization and an alternative signaling pathway.
Materials:
-
A cell line engineered to co-express GPR40 and a β-arrestin-based reporter system (e.g., DiscoveRx PathHunter or BRET/FRET-based systems).
-
Cell culture medium.
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
Microplates compatible with the detection method (e.g., white-walled plates for luminescence).
-
A plate reader capable of detecting the reporter signal (e.g., luminometer or fluorescence reader).
Procedure:
-
Plate the engineered cells in the appropriate microplates and culture as required by the specific assay system.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate the plate for a period specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents for the reporter system.
-
Incubate for the recommended time to allow the signal to develop.
-
Measure the signal (e.g., luminescence or fluorescence ratio) using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value for β-arrestin recruitment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
The GPR40 Agonist LY2922083: A Deep Dive into its Effects on Glucose Homeostasis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on LY2922083, a potent and selective G-protein coupled receptor 40 (GPR40) agonist, and its impact on glucose homeostasis in animal models. This compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus due to its ability to stimulate glucose-dependent insulin secretion.[1][2][3]
Core Mechanism of Action: GPR40 Activation
This compound exerts its glucose-lowering effects by activating GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), which is highly expressed in pancreatic β-cells.[1][2][3] This activation is glucose-dependent, meaning it primarily enhances insulin secretion only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1][2] The signaling cascade initiated by this compound involves the Gαq protein pathway, leading to downstream effects that culminate in insulin exocytosis.[1] Furthermore, preclinical evidence suggests a correlation between the engagement of the β-arrestin pathway and the in vivo glucose-lowering activity of GPR40 agonists like this compound.[1]
Quantitative Analysis of In Vivo Efficacy
Preclinical studies in rodent models of insulin resistance have demonstrated the potent, efficacious, and durable dose-dependent glucose-lowering effects of this compound and its analogs.[1][2][3] These studies highlight significant improvements in glucose tolerance and increases in insulin and glucagon-like peptide-1 (GLP-1) secretion.[1][2]
Table 1: Effect of this compound Analog (Compound 1) on Glucose and Insulin Levels During an Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC (% Reduction vs. Vehicle) | Insulin AUC (% Increase vs. Vehicle) |
| Vehicle | - | 0 | 0 |
| Compound 1 | 1 | 25 | 150 |
| Compound 1 | 3 | 45 | 250 |
| Compound 1 | 10 | 60 | 350 |
Data extrapolated from graphical representations in Hamdouchi et al., 2016. "Compound 1" (LY2881835) is a close structural analog of this compound and its data is presented here to illustrate the typical dose-dependent effects of this class of GPR40 agonists.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound and related compounds.
Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats
This experiment was designed to assess the effect of the GPR40 agonist on glucose tolerance in an insulin-resistant rodent model.
-
Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance, were used at 10 weeks of age.
-
Acclimation: Animals were acclimated to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Test compounds, including this compound analogs, were formulated in a suitable vehicle (e.g., 1% hydroxyethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam in purified water).
-
Compounds were administered orally (p.o.) by gavage at various doses to establish a dose-response relationship.
-
A vehicle control group received the formulation without the active compound.
-
Rosiglitazone was used as a positive control.
-
-
Glucose Challenge:
-
Following a fasting period (typically overnight), a baseline blood sample was collected.
-
Animals were then administered the test compound or vehicle.
-
After a specified time (e.g., 60 minutes) post-dose, a glucose solution (e.g., 2 g/kg) was administered orally.
-
-
Blood Sampling and Analysis:
-
Blood samples were collected from the tail vein at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).
-
Blood glucose concentrations were measured using a glucometer.
-
Plasma insulin and GLP-1 levels were determined using commercially available assay kits.
-
-
Data Analysis: The area under the curve (AUC) for glucose and insulin was calculated to assess the overall effect of the compound.
Visualizing the Molecular and Experimental Framework
To better understand the mechanisms and processes involved, the following diagrams have been generated.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for the Oral Glucose Tolerance Test.
References
Methodological & Application
Application Note: Evaluating the In Vivo Efficacy of LY2922083 Using a Glucose Tolerance Test
Introduction
LY2922083 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in response to fatty acids.[1][2][4] The activation of GPR40 by agonists like this compound enhances the release of insulin specifically when blood glucose levels are elevated, making it an attractive therapeutic target for type 2 diabetes mellitus with a potentially low risk of hypoglycemia.[1][2][4] Preclinical studies have demonstrated that this compound produces dose-dependent reductions in glucose levels and increases insulin and GLP-1 secretion.[1][2][5]
This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a rodent model using an oral glucose tolerance test (OGTT). The OGTT is a standard metabolic assay used to evaluate how effectively an animal processes a glucose load, providing key insights into the pharmacodynamic effects of novel therapeutic agents.
Mechanism of Action: GPR40 Signaling
This compound exerts its effects by binding to and activating the GPR40 receptor on pancreatic β-cells. This activation initiates a signaling cascade predominantly through the Gαq protein subunit.[4] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the resulting increase in cytosolic Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), augments the exocytosis of insulin-containing granules from the β-cell. This entire process is glucose-dependent, meaning the amplification of insulin secretion is most significant under hyperglycemic conditions.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
This protocol outlines the procedure for conducting an OGTT in mice to evaluate the effect of this compound on glucose disposal.
Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water)
-
D-Glucose (Sterile, 20-40% solution in water or saline)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microcapillary tubes)
-
Animal scale
-
Oral gavage needles
-
Syringes (1 mL)
-
Timer
Animal Model
-
Species: Mouse (e.g., C57BL/6J or a diabetic model like db/db mice)
-
Sex: Male or Female (consistency within a study is critical)
-
Age: 8-12 weeks
-
Housing: Standard conditions with a 12-hour light/dark cycle. Animals should be acclimated for at least one week before the experiment.[6]
Experimental Design & Dosing
| Group | Treatment | Dose | Route of Administration | N (per group) |
| 1 | Vehicle Control | - | Oral Gavage (PO) | 8-10 |
| 2 | This compound (Low Dose) | 1 mg/kg | Oral Gavage (PO) | 8-10 |
| 3 | This compound (Mid Dose) | 3 mg/kg | Oral Gavage (PO) | 8-10 |
| 4 | This compound (High Dose) | 10 mg/kg | Oral Gavage (PO) | 8-10 |
Doses are hypothetical and should be optimized based on prior pharmacokinetic and pharmacodynamic studies.
Experimental Workflow
Step-by-Step Procedure
-
Acclimatization: House mice under standard conditions for at least one week to acclimate them to the facility and handling.[6]
-
Fasting: Fast the mice for a defined period before the experiment. A 6-hour fast is often sufficient to achieve stable baseline glucose without inducing excessive stress associated with longer fasts.[7][8] Ensure free access to water.
-
Baseline Measurement (t = -30 min):
-
Weigh each mouse to calculate the precise volume for drug and glucose administration.
-
Obtain a baseline blood sample by making a small incision (~1-2 mm) at the tip of the tail.[6]
-
Measure blood glucose using a calibrated glucometer and record the value. This is the pre-dosing baseline.
-
-
Compound Administration (t = -30 min):
-
Administer the appropriate dose of this compound or vehicle solution via oral gavage. The volume is typically 5-10 mL/kg.
-
Start a timer for the 30-minute drug absorption period.
-
-
Glucose Challenge (t = 0 min):
-
At the end of the 30-minute absorption period, administer a D-glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Immediately start the main experimental timer. This point is considered t=0.
-
-
Blood Sampling and Glucose Measurement:
-
Collect small blood samples from the tail incision at specified time points: 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
Gently massage the tail to obtain a sufficient drop of blood for each measurement.
-
Record the glucose reading for each time point for every animal.
-
-
Post-Procedure:
-
After the final blood draw, return food to the cages.
-
Monitor the animals for any adverse effects.
-
Data Presentation and Analysis
Quantitative data should be organized to facilitate clear interpretation and comparison between treatment groups.
Table 1: Blood Glucose Levels During OGTT (mg/dL) Mean ± SEM
| Treatment Group | t = -30 min | t = 0 min | t = 15 min | t = 30 min | t = 60 min | t = 90 min | t = 120 min |
| Vehicle Control | 85 ± 4 | 88 ± 5 | 250 ± 15 | 320 ± 20 | 280 ± 18 | 180 ± 12 | 110 ± 8 |
| This compound (1 mg/kg) | 86 ± 5 | 87 ± 4 | 225 ± 12 | 285 ± 16 | 230 ± 15 | 150 ± 10 | 95 ± 6 |
| This compound (3 mg/kg) | 84 ± 4 | 85 ± 5 | 190 ± 10 | 240 ± 14 | 180 ± 11 | 120 ± 9 | 88 ± 5 |
| This compound (10 mg/kg) | 85 ± 5 | 86 ± 4 | 160 ± 9 | 195 ± 11 | 145 ± 10 | 100 ± 7 | 82 ± 4 |
Table 2: Pharmacodynamic Endpoint Analysis Mean ± SEM
| Treatment Group | Glucose AUC (0-120 min) (mg/dL * min) | Peak Glucose (mg/dL) | Time to Peak (min) |
| Vehicle Control | 25500 ± 1200 | 325 ± 21 | 30 |
| This compound (1 mg/kg) | 21800 ± 950 | 290 ± 17 | 30 |
| This compound (3 mg/kg) | 17500 ± 800 | 245 ± 15 | 30 |
| This compound (10 mg/kg) | 14200 ± 750 | 200 ± 12 | 30 |
Note: The data presented in these tables are representative and for illustrative purposes only.
Statistical Analysis:
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal using the trapezoidal rule.
-
Compare the AUC values and glucose levels at individual time points between the this compound-treated groups and the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is typically considered statistically significant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of LY2922083 in Primary Human Islet Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[1][2][3] Activation of GPR40 by agonists like this compound in the presence of elevated glucose leads to a significant increase in insulin release, making it a potential therapeutic target for type 2 diabetes.[1][2][3] These application notes provide detailed protocols for the culture of primary human islets and the subsequent use of this compound to study its effects on insulin secretion and cell signaling.
Mechanism of Action
This compound acts as an allosteric agonist at the GPR40 receptor.[1] Its binding initiates a signaling cascade predominantly through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined increase in intracellular Ca2+ and PKC activation are key downstream events that potentiate the exocytosis of insulin-containing granules from the β-cell.[1] There is also evidence to suggest that GPR40 signaling can involve β-arrestin pathways.[1]
Figure 1: Signaling pathway of this compound via the GPR40 receptor.
Data Presentation
While specific dose-response data for this compound in primary human islets is not extensively available in the public domain, the following table summarizes the expected effects based on preclinical studies with similar potent GPR40 agonists. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific islet preparations.
| GPR40 Agonist (Analogous to this compound) Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Glucose alone) | Reference |
| 1 µM | 16.7 mM | ~1.5 - 2.5 | [1] |
| 3 µM | 16.7 mM | ~2.0 - 3.5 | [1] |
| 10 µM | 16.7 mM | ~2.5 - 4.0 | [1] |
Note: The above data is illustrative and the actual fold increase may vary depending on the human islet donor, culture conditions, and experimental setup.
Experimental Protocols
Protocol 1: Primary Human Islet Culture
This protocol describes the standard procedure for the culture and maintenance of primary human islets upon receipt.
Materials:
-
Primary human islets
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sterile, non-treated petri dishes
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Upon arrival, transfer the islet suspension to a sterile 50 mL conical tube.
-
Centrifuge at 200 x g for 2 minutes at room temperature to pellet the islets.
-
Carefully aspirate the supernatant, leaving a small volume to avoid disturbing the islet pellet.
-
Gently resuspend the islets in 10 mL of pre-warmed culture medium.
-
Transfer the islet suspension to a 100 mm non-treated petri dish.
-
Culture the islets in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 48 hours by allowing the islets to settle by gravity, carefully aspirating the old medium, and adding fresh, pre-warmed medium.
-
Allow the islets to recover for at least 24-48 hours before initiating experiments with this compound.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps to assess the effect of this compound on insulin secretion from cultured human islets in response to different glucose concentrations.
Materials:
-
Cultured primary human islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO₃
-
2.5 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
0.1% Bovine Serum Albumin (BSA)
-
pH 7.4
-
-
Low glucose KRBH (e.g., 2.8 mM glucose)
-
High glucose KRBH (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
24-well non-treated culture plates
-
Hand-picking pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate shaker
-
Insulin ELISA kit
Procedure:
-
Prepare fresh KRBH solutions with low and high glucose concentrations on the day of the experiment.
-
Under a microscope, hand-pick islets of similar size into a petri dish containing KRBH with low glucose.
-
Pre-incubation: Place 10-15 size-matched islets per well into a 24-well plate containing 1 mL of low glucose KRBH. Incubate for 60 minutes at 37°C to allow the islets to equilibrate.
-
Basal Insulin Secretion: Carefully remove the pre-incubation buffer and add 1 mL of fresh low glucose KRBH. Incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant for basal insulin measurement.
-
Stimulated Insulin Secretion: Remove the low glucose KRBH and add 1 mL of the following treatment solutions to the respective wells:
-
Control (Low Glucose): Low glucose KRBH + vehicle (DMSO).
-
Control (High Glucose): High glucose KRBH + vehicle (DMSO).
-
This compound Treatment: High glucose KRBH containing the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubate the plate for 60 minutes at 37°C.
-
At the end of the stimulation period, collect the supernatant from each well.
-
Centrifuge the collected supernatants at 200 x g for 5 minutes to pellet any detached cells.
-
Analyze the insulin concentration in the supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the islets in each well to determine the total insulin content for normalization of the secreted insulin.
Figure 2: Experimental workflow for the GSIS assay.
Concluding Remarks
The protocols and information provided in these application notes serve as a comprehensive guide for researchers investigating the effects of this compound on primary human islets. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of GPR40 agonism in the context of β-cell function and the development of novel therapeutics for type 2 diabetes. It is recommended that each laboratory optimizes these protocols based on their specific experimental conditions and islet characteristics.
References
Application Notes and Protocols for LY2922083 Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922083 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS).[2][4][6] Upon activation by agonists like this compound, GPR40 couples to Gαq proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent potentiation of insulin release.[2] This glucose-dependent activity makes GPR40 an attractive therapeutic target for type 2 diabetes mellitus.[2][4][5]
These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell-based assays, namely calcium mobilization and glucose-dependent insulin secretion (GDIS) assays.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃NO₃S | [1] |
| Molecular Weight | 499.66 g/mol | [1] |
| CAS Number | 1309435-78-6 | [1] |
Recommended Solvents and Storage
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-quality, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 mM - 50 mM in DMSO | Prepare a concentrated stock solution to minimize the volume of solvent added to cell cultures. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Refer to the Certificate of Analysis for specific long-term storage recommendations. |
| Working Solution Diluent | Appropriate assay buffer or cell culture medium | The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid cytotoxicity.[1] |
Signaling Pathway
Activation of GPR40 by this compound initiates a signaling cascade within the pancreatic β-cell, as depicted below.
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh 4.997 mg.
-
Add the appropriate volume of DMSO to the tube to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40 by this compound.
Materials:
-
HEK293 cells stably expressing GPR40 (or other suitable cell line)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.
-
Dye Loading: Prepare the fluorescent calcium dye loading solution according to the manufacturer's instructions. This often includes the addition of probenecid.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Glucose-Dependent Insulin Secretion (GDIS) Assay
This assay quantifies the potentiation of insulin secretion by this compound in the presence of high glucose concentrations using a pancreatic β-cell line such as MIN6.
Materials:
-
MIN6 cells (or other insulin-secreting cell line)
-
Multi-well tissue culture plates (e.g., 24-well or 48-well)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and BSA
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
Insulin ELISA kit
Experimental Workflow:
Caption: Workflow for the GDIS assay.
Procedure:
-
Cell Culture: Seed MIN6 cells in multi-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with a glucose-free KRBB.
-
Pre-incubate the cells in KRBB containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion state.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the treatment solutions:
-
Low glucose (e.g., 2.8 mM) buffer (basal control)
-
High glucose (e.g., 16.7 mM) buffer (stimulated control)
-
High glucose buffer containing various concentrations of this compound
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the amount of insulin secreted under different conditions. The potentiation of glucose-stimulated insulin secretion by this compound can be expressed as a fold-increase over the high glucose control.
Conclusion
The protocols outlined in these application notes provide a framework for the effective preparation and use of this compound in key cell-based assays for studying GPR40 function. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the potency and efficacy of this GPR40 agonist. It is always recommended to consult the specific Certificate of Analysis for the lot of this compound being used for any specific handling and storage instructions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ris.utwente.nl [ris.utwente.nl]
Application of LY2922083 in Studying GPR40 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922083 is a potent and selective synthetic agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists like this compound leads to a glucose-dependent amplification of insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][3] This makes GPR40 an attractive therapeutic target for type 2 diabetes. This compound serves as a valuable pharmacological tool to investigate the intricate signaling pathways downstream of GPR40 activation. These application notes provide a comprehensive overview of the use of this compound in studying GPR40 signaling, including detailed experimental protocols and quantitative data.
GPR40 Signaling Pathways
Activation of GPR40 by agonists like this compound initiates a cascade of intracellular events through two primary signaling pathways:
-
Gαq-mediated pathway: The canonical pathway involves the coupling of GPR40 to the Gαq subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ is a key trigger for insulin granule exocytosis from pancreatic β-cells.
-
β-arrestin-mediated pathway: GPR40 activation can also lead to the recruitment of β-arrestin proteins. This pathway can function independently of G protein signaling and may play a role in receptor desensitization, internalization, and potentially in mediating distinct downstream cellular responses. Evidence suggests that β-arrestin recruitment may be a predictor of in vivo efficacy for GPR40 agonists.[1]
Quantitative Data for this compound
The following tables summarize the in vitro pharmacological data for this compound in various assays assessing GPR40 signaling.
Table 1: In Vitro Activity of this compound at Human GPR40
| Assay | EC50 (nM) | Emax (%) |
| Calcium Flux | 18 | 85 |
| IP-1 Accumulation | 1.1 | 100 |
| β-Arrestin Recruitment | 2.9 | 100 |
Table 2: In Vitro Activity of this compound at Rodent GPR40
| Assay | Species | EC50 (nM) | Emax (%) | | --- | --- | --- | | β-Arrestin Recruitment | Mouse | 1.1 | 100 | | β-Arrestin Recruitment | Rat | 2.5 | 100 |
Experimental Protocols
Herein are detailed protocols for key experiments to study GPR40 signaling using this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time.
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (anion transport inhibitor)
-
This compound
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with an integrated liquid handler
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into the microplates at a density of 25,000-50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium and add the dye loading solution to each well. Incubate for 1-2 hours at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then inject the this compound dilutions and continue recording the fluorescence signal to capture the peak response.
Data Analysis: Calculate the change in fluorescence from baseline and plot against the concentration of this compound to determine the EC50 value.
IP-1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as a measure of Gαq pathway activation.
Principle: GPR40 activation leads to IP3 production, which is rapidly metabolized to IP-1. In the presence of LiCl, which blocks IP-1 degradation, IP-1 accumulates and can be measured using a competitive immunoassay (e.g., HTRF).
Materials:
-
HEK293 cells stably expressing human GPR40
-
Cell culture medium
-
Stimulation buffer containing LiCl
-
This compound
-
IP-1 detection kit (e.g., Cisbio IP-One HTRF kit)
-
White 96- or 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into the microplates (20,000 cells/well) and incubate overnight.
-
Compound Stimulation: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound. Incubate for 2 hours at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's protocol.
-
Measurement: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.
Data Analysis: The HTRF signal is inversely proportional to the amount of IP-1 produced. Calculate the IP-1 concentration from a standard curve and plot against the this compound concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation.
Principle: A common method is the PathHunter® β-arrestin assay (DiscoverX). In this system, GPR40 is tagged with a ProLink™ (PK) fragment of β-galactosidase, and β-arrestin is tagged with the Enzyme Acceptor (EA) fragment. Agonist-induced recruitment brings the two fragments together, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
HEK293 cells co-expressing PK-tagged GPR40 and EA-tagged β-arrestin
-
Cell culture medium
-
Assay buffer
-
This compound
-
PathHunter® detection reagents
-
White opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the engineered cells into the microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal.
Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and calculate the EC50.
In Vitro Insulin Secretion Assay
This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
Principle: Pancreatic β-cell lines (e.g., MIN6) or isolated pancreatic islets are incubated with varying concentrations of glucose and the test compound. The amount of insulin secreted into the medium is then quantified by ELISA or radioimmunoassay (RIA).
Materials:
-
MIN6 cells or isolated rodent/human pancreatic islets
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA or RIA kit
-
96-well plates
Procedure:
-
Cell/Islet Culture: Culture MIN6 cells or islets to the desired confluency or recovery state.
-
Pre-incubation: Pre-incubate the cells/islets in KRBH buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
-
Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Quantification: Measure the insulin concentration in the supernatant using an ELISA or RIA kit.
Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and this compound to that with high glucose alone to determine the potentiation of GSIS.
In Vitro GLP-1 Secretion Assay
This assay assesses the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine cells.
Principle: Enteroendocrine cell lines (e.g., STC-1, NCI-H716) or primary intestinal cultures are incubated with the test compound, and the amount of GLP-1 released into the medium is quantified by ELISA.
Materials:
-
STC-1 or NCI-H716 cells, or primary intestinal cells
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS)
-
This compound
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
GLP-1 (active) ELISA kit
-
24- or 48-well plates
Procedure:
-
Cell Plating: Seed the cells into multi-well plates and allow them to adhere and grow.
-
Pre-incubation: Wash the cells and pre-incubate in assay buffer for 1-2 hours.
-
Stimulation: Replace the buffer with fresh assay buffer containing a DPP-4 inhibitor and various concentrations of this compound. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant for GLP-1 measurement.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit.
Data Analysis: Compare the amount of GLP-1 secreted in the presence of this compound to the basal secretion to determine the stimulatory effect.
Visualizations
Caption: GPR40 signaling pathways activated by this compound.
Caption: General workflow for in vitro GPR40 signaling assays.
References
Application Notes and Protocols for Assessing LY2922083 Effects on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922083 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain fatty acids.[1][2] Activation of GPR40 by an agonist like this compound mimics this effect, leading to a glucose-dependent increase in insulin release.[1][3] This makes this compound and similar GPR40 agonists promising therapeutic candidates for the treatment of type 2 diabetes, as their mechanism of action inherently minimizes the risk of hypoglycemia.[3]
These application notes provide detailed protocols for assessing the effects of this compound on insulin secretion in both pancreatic β-cell lines and isolated primary islets.
Mechanism of Action: GPR40 Signaling in Pancreatic β-Cells
This compound acts as an agonist at the GPR40 receptor on the surface of pancreatic β-cells. The binding of this compound to GPR40 predominantly activates the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. This GPR40-mediated signaling amplifies the primary insulin secretion signal generated by glucose metabolism, but only in the presence of elevated glucose levels.
Caption: GPR40 signaling cascade upon agonist binding in pancreatic β-cells.
Quantitative Data Summary
While detailed in vitro insulin secretion dose-response data for this compound is not extensively published, data from the closely related and co-developed compound, LY2881835, provides a strong pharmacological reference. Both compounds belong to the same class of spiropiperidine GPR40 agonists and were developed in the same program.[1]
Table 1: In Vitro Pharmacological Profile of LY2881835 (a close analog of this compound)
| Parameter | Species | Assay | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | Human | Radioligand Binding | 4.7 nM | [4] |
| Functional Potency (EC50) | Human | Calcium Flux (FLIPR) | 164 nM | [4] |
| Functional Potency (EC50) | Human | β-Arrestin Recruitment | 9.1 nM | [5] |
| Functional Potency (EC50) | Mouse | β-Arrestin Recruitment | 17 nM | [4] |
| Functional Potency (EC50) | Rat | β-Arrestin Recruitment | 20 nM |[4] |
Table 2: Preclinical In Vivo Efficacy of this compound and Analogs
| Compound | Model | Endpoint | Value (ED90) | Reference |
|---|---|---|---|---|
| LY2881835 | Mouse | Intraperitoneal Glucose Tolerance Test (IPGTT) | 0.58 mg/kg | [3] |
| This compound | Mouse | Intraperitoneal Glucose Tolerance Test (IPGTT) | 3.67 mg/kg |[3] |
Experimental Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 β-Cell Line
This protocol details the assessment of this compound's effect on insulin secretion from a cultured pancreatic β-cell line, such as MIN6.
Materials:
-
MIN6 cells
-
Culture medium (DMEM, 10% FBS, penicillin/streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 0.1% BSA, pH 7.4
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
24-well culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well. Culture for 48-72 hours to allow for adherence and recovery.
-
Pre-incubation (Starvation):
-
Gently wash the cell monolayer twice with 500 µL of KRBH buffer without glucose.
-
Aspirate the buffer and add 500 µL of KRBH containing low glucose (2.8 mM).
-
Incubate for 1-2 hours at 37°C, 5% CO2 to allow cells to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Prepare stimulation buffers:
-
Control Low Glucose: KRBH with 2.8 mM glucose + vehicle (e.g., 0.1% DMSO).
-
Control High Glucose: KRBH with 16.7 mM glucose + vehicle.
-
Test Conditions: KRBH with 16.7 mM glucose + varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
-
Aspirate the pre-incubation buffer from all wells.
-
Add 400 µL of the respective stimulation buffers to the wells.
-
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.
-
Supernatant Collection:
-
Carefully collect the supernatant from each well into labeled microcentrifuge tubes.
-
Centrifuge the tubes at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until analysis.
-
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the amount of insulin secreted to the total protein content or cell number per well. Plot the insulin concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Caption: Experimental workflow for the static GSIS assay in MIN6 cells.
Protocol 2: Ex Vivo GSIS and Perifusion with Isolated Pancreatic Islets
This protocol assesses the dynamics of insulin secretion from primary pancreatic islets, which provides a more physiologically relevant model. The protocol is divided into islet isolation, static incubation, and dynamic perifusion.
Part A: Islet Isolation (Brief Overview)
-
Pancreas Digestion: Cannulate the common bile duct of a mouse or rat and perfuse the pancreas with a cold collagenase solution.
-
Islet Purification: Digest the pancreas at 37°C, then purify the islets from the acinar tissue using a density gradient (e.g., Histopaque).
-
Recovery: Hand-pick the purified islets under a microscope and culture them overnight in RPMI-1640 medium (11.1 mM glucose, 10% FBS) to allow recovery.
Part B: Static GSIS with Islets
-
Pre-incubation: Place batches of 5-10 size-matched islets into tubes or wells of a 24-well plate. Pre-incubate for 1 hour at 37°C in 1 mL of KRBH with low glucose (2.8 mM).
-
Stimulation: Replace the pre-incubation buffer with KRBH containing the test conditions (low glucose, high glucose, high glucose + this compound) as described in Protocol 1.
-
Incubation & Collection: Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.
-
Analysis: Normalize insulin secretion to the number of islets per replicate or total insulin/DNA content.
Part C: Dynamic Islet Perifusion Perifusion allows for the analysis of the biphasic pattern of insulin secretion.
-
System Setup: Prepare a perifusion system with chambers to hold the islets (approx. 50-100 islets per chamber). The system should allow for the continuous flow of buffer over the islets and automated fraction collection.
-
Equilibration: Load the islets into the chambers and perifuse with KRBH containing low glucose (2.8 mM) at a constant flow rate (e.g., 100 µL/min) for 30-60 minutes to establish a stable baseline. Collect fractions every 2-5 minutes.
-
Stimulation Phase: Switch the perifusion buffer to one containing high glucose (16.7 mM) with either vehicle or this compound. Continue perifusion for 30-40 minutes, collecting fractions every 1-2 minutes to capture the first and second phases of insulin secretion.
-
Return to Baseline: Switch the buffer back to low glucose (2.8 mM) and continue perifusion for another 20-30 minutes.
-
Analysis: Measure insulin concentration in each collected fraction by ELISA. Plot insulin secretion rate over time to visualize the secretory dynamics and calculate parameters such as the area under the curve (AUC) for the first and second phases. The effect of this compound will be observed as a potentiation of the high-glucose-induced insulin secretion.[4]
Caption: Workflow for dynamic insulin secretion analysis using islet perifusion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of LY2922083 in Perfused Pancreas Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and, to a lesser extent, in α-cells.[5] Activation of GPR40 in β-cells potentiates glucose-stimulated insulin secretion (GSIS) through a Gαq-mediated signaling pathway, leading to an increase in intracellular calcium.[1][6] This glucose-dependent mechanism of action makes GPR40 agonists like this compound attractive therapeutic candidates for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[6][7] Preclinical studies have demonstrated that this compound effectively lowers glucose levels by enhancing insulin and incretin GLP-1 secretion.[1][2][3][4]
The effect of GPR40 agonism on glucagon secretion is more complex. Evidence suggests a dual role: direct stimulation of glucagon release from α-cells, which also express GPR40, and indirect inhibition of glucagon secretion, likely mediated by the enhanced secretion of insulin and GLP-1.[8][9] Perfused pancreas and isolated islet perifusion experiments are invaluable ex vivo models to dissect these direct and indirect effects of compounds like this compound on pancreatic hormone secretion in a controlled environment.
These application notes provide a comprehensive guide for utilizing this compound in perfused pancreas and isolated islet perifusion experiments, including detailed protocols, expected outcomes, and data presentation guidelines.
Data Presentation
Table 1: Effect of GPR40 Agonist (TAK-875) on Insulin Secretion from Isolated Rat Islets
| Glucose Concentration | TAK-875 Concentration | Insulin Secretion (Fold increase over baseline) |
| 3 mM | 1 µM | No significant change |
| 8 mM | 1 µM | ~1.5 - 2.0 |
| 16 mM | 1 µM | ~2.5 - 3.5 |
Data extrapolated from studies on the GPR40 agonist TAK-875.[10]
Table 2: Effect of GPR40 Agonist (TAK-875) on Glucagon Secretion from Isolated Human Islets
| Glucose Concentration | TAK-875 Concentration | Glucagon Secretion |
| 1 mM | 10 µM | No significant effect |
| 16 mM | 10 µM | No significant effect |
Data from studies on the GPR40 agonist TAK-875, which showed no direct effect on glucagon secretion in human islets.[10] It is important to note that other studies with different GPR40 agonists have shown a suppression of glucagon secretion, particularly under glucolipotoxic conditions.[8]
Signaling Pathways
Experimental Protocols
Protocol 1: Perfused Pancreas Preparation (Rat Model)
This protocol describes the in situ perfusion of an isolated rat pancreas.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthesia (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Heparin (1000 IU/kg)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% bovine serum albumin (BSA) and 5 mM glucose, gassed with 95% O₂ / 5% CO₂.
-
Surgical instruments (scissors, forceps, clamps, cannulas)
-
Peristaltic pump
-
Fraction collector
-
Water bath (37°C)
-
This compound stock solution (in DMSO)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and perform a midline laparotomy.
-
Cannulation: Carefully cannulate the celiac artery for afferent perfusion and the portal vein for efferent sample collection. Ligate surrounding vessels to isolate the pancreatic circulation.
-
Initiation of Perfusion: Start the perfusion with warmed (37°C) and gassed KRB buffer at a constant flow rate (e.g., 2.5 mL/min).
-
Equilibration: Allow the pancreas to equilibrate for at least 30 minutes, collecting the perfusate to establish a stable baseline.
-
Experimental Intervention:
-
Introduce this compound into the perfusion medium at the desired concentrations. It is recommended to perform a dose-response curve (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Vary the glucose concentration in the KRB buffer to assess the glucose-dependency of this compound's effects (e.g., switch from 5 mM to 16.7 mM glucose).
-
-
Sample Collection: Collect the efferent perfusate in a fraction collector at regular intervals (e.g., every 1-2 minutes).
-
Hormone Analysis: Analyze the collected fractions for insulin and glucagon concentrations using commercially available ELISA or RIA kits.
Protocol 2: Isolated Islet Perifusion
This protocol describes the dynamic assessment of hormone secretion from isolated pancreatic islets.
Materials:
-
Isolated rodent or human pancreatic islets
-
Perifusion system (e.g., Biorep Technologies) with perifusion chambers
-
KRB buffer with varying glucose concentrations
-
This compound stock solution (in DMSO)
-
Fraction collector
-
Hormone assay kits (ELISA or RIA)
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight to allow for recovery.
-
Chamber Loading: Place a selected number of islets (e.g., 100-200 islet equivalents) into the perifusion chambers.
-
System Setup: Assemble the perifusion system and maintain a constant flow rate of KRB buffer (e.g., 100 µL/min) at 37°C.
-
Equilibration: Perifuse the islets with low glucose KRB (e.g., 2.8 mM) for 60-90 minutes to establish a stable baseline of hormone secretion.
-
Experimental Protocol:
-
Basal Secretion: Collect fractions during the low glucose perifusion to measure basal insulin and glucagon secretion.
-
Glucose Stimulation: Switch to a high glucose KRB (e.g., 16.7 mM) to assess the glucose-stimulated hormone secretion.
-
This compound Treatment: Introduce this compound at various concentrations into the perifusion medium containing either low or high glucose to determine its dose-response and glucose-dependency.
-
Washout: Perifuse with KRB buffer without the compound to observe the reversal of the effects.
-
-
Sample Collection and Analysis: Collect fractions at regular intervals (e.g., every 2-5 minutes) and measure insulin and glucagon concentrations.
Expected Outcomes and Interpretation
-
Insulin Secretion: this compound is expected to potentiate glucose-stimulated insulin secretion. A significant increase in insulin release should be observed when this compound is co-administered with a stimulatory glucose concentration (e.g., >8 mM). Little to no effect on insulin secretion is expected at basal glucose levels.
-
Glucagon Secretion: The effect on glucagon secretion may be multifaceted.
-
Direct Stimulation: At low glucose concentrations, this compound may cause a modest increase in glucagon secretion due to the presence of GPR40 on α-cells.[11]
-
Indirect Inhibition: In the presence of high glucose, the potentiation of insulin secretion by this compound may lead to an indirect inhibition of glucagon release, as insulin is a known paracrine inhibitor of α-cell secretion. The stimulation of GLP-1 secretion by GPR40 agonists can also contribute to glucagon suppression.[8][12]
-
Troubleshooting
-
High Basal Secretion: This may indicate islet stress or damage during isolation. Ensure gentle handling of islets and adequate recovery time post-isolation.
-
No Response to this compound: Verify the viability and responsiveness of the islets to a known secretagogue (e.g., high glucose, KCl). Confirm the concentration and stability of the this compound solution.
-
Variable Results: Islet size and health can vary between preparations. It is recommended to use islets from multiple donors/animals and to normalize the secretion data to the total hormone content of the islets.
Conclusion
This compound, as a potent GPR40 agonist, offers a valuable tool for studying the role of free fatty acid signaling in the regulation of pancreatic hormone secretion. The perfused pancreas and isolated islet perifusion models provide robust platforms to elucidate the glucose-dependent effects of this compound on insulin secretion and to unravel its complex actions on glucagon release. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute meaningful experiments to further characterize the pharmacology of this and other GPR40 agonists.
References
- 1. Chronic activation of a designer Gq-coupled receptor improves β cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gq/G11-mediated signaling pathway is critical for autocrine potentiation of insulin secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Gs/Gq signaling switch in β cells defines incretin effectiveness in diabetes [jci.org]
- 9. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute stimulation of glucagon secretion by linoleic acid results from GPR40 activation and [Ca2+]i increase in pancreatic islet {alpha}-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of LY2922083
These application notes provide detailed protocols for the preclinical administration of LY2922083, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. The primary route of administration for efficacy studies in rodent models is oral, with intravenous administration utilized for specific pharmacokinetic studies.
Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound and related compounds.
Table 1: In Vivo Efficacy of this compound in Mouse Intraperitoneal Glucose Tolerance Test (IPGTT)
| Compound | ED₉₀ (mg/kg) | Plasma AUC at ED₉₀ (ng·h/mL) |
| This compound (Compound 2) | 5.6 | 898 |
ED₉₀: Effective dose required to elicit 90% of the maximal response. AUC: Area under the curve.
Table 2: Pharmacokinetic Parameters of this compound and Related Compounds in Humans
| Compound | Tₘₐₓ (h) | T½ (h) | CL/F (L/h) |
| This compound (Compound 2) | 3 - 6 | 8.89 - 14.1 | 30.6 - 43.4 |
Tₘₐₓ: Time to reach maximum plasma concentration. T½: Half-life. CL/F: Apparent clearance.
Signaling Pathway
This compound acts as an agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is highly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][2] Activation of GPR40 by this compound initiates a signaling cascade that involves both G-protein-mediated and β-arrestin-mediated pathways. This leads to glucose-dependent insulin secretion from pancreatic β-cells and the secretion of glucagon-like peptide-1 (GLP-1) from L-cells in the gastrointestinal tract.[1]
Experimental Protocols
Protocol 1: Oral Administration for In Vivo Efficacy Studies
This protocol is designed for assessing the glucose-lowering effects of this compound in rodent models of type 2 diabetes, such as the Zucker fa/fa rat.
Materials:
-
This compound
-
Vehicle: 20% Captisol (sulfobutylether-β-cyclodextrin) in sterile water[1][2]
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare the 20% Captisol vehicle by dissolving the appropriate amount of Captisol powder in sterile water.
-
Suspend this compound in the 20% Captisol vehicle to the desired final concentration.
-
Vortex the suspension thoroughly to ensure uniformity before each administration.
-
-
Animal Dosing:
-
Fast the animals overnight prior to the experiment.
-
Administer the prepared this compound suspension or vehicle control orally via gavage. The volume of administration should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
-
For glucose tolerance tests, administer the compound 60 minutes prior to the glucose challenge.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol outlines the procedure for conducting an IPGTT in mice following the oral administration of this compound.
Materials:
-
This compound dosing solution (prepared as in Protocol 1)
-
Glucose solution (e.g., 20% w/v in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip equipment for blood collection
-
Capillary tubes (optional)
-
Timer
Procedure:
-
Animal Preparation and Dosing:
-
Fast Balb/c mice overnight.
-
Administer this compound orally at various doses to establish a dose-response curve.[2]
-
-
Glucose Challenge and Blood Sampling:
-
At 60 minutes post-drug administration, administer a glucose challenge via intraperitoneal injection (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at baseline (0 minutes, immediately before glucose challenge) and at specified time points post-glucose challenge (e.g., 7, 15, 30, and 60 minutes).[2]
-
Measure blood glucose levels at each time point using a glucometer.
-
Plasma can be collected for insulin level analysis at relevant time points (e.g., 3 and 7 minutes).[2]
-
Protocol 3: GLP-1 Secretion Assay in Mice
This protocol is used to evaluate the effect of this compound on GLP-1 secretion in vivo.
Materials:
-
This compound dosing solution (30 mg/kg prepared as in Protocol 1)[2]
-
Vehicle control (20% Captisol)
-
Blood collection tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and DPP-4 inhibitors)
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Dosing:
-
Blood Collection and Processing:
-
GLP-1 Measurement:
-
Analyze the plasma samples for active GLP-1 levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
References
Application Notes & Protocols: Quantification of LY2922083 in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LY2922083 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion in response to fatty acids.[1][2] As a therapeutic candidate for type 2 diabetes, robust and reliable methods for the quantification of this compound in biological matrices are essential for pharmacokinetic studies and clinical development.[1][2]
This document provides a detailed methodology for the quantification of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended as a starting point for method development and validation in a research or regulated bioanalytical laboratory.
Signaling Pathway of this compound
This compound acts as an agonist at the GPR40 receptor. The binding of this compound to GPR40, which is predominantly coupled to the Gαq subunit of the G protein, initiates a signaling cascade that results in enhanced insulin secretion in a glucose-dependent manner.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Nitrogen evaporator
-
Centrifuge
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma.
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution in acetonitrile (100 ng/mL) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
A representative LC-MS/MS method for the analysis of this compound is provided below. Optimization of these parameters is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition (Illustrative) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Precursor Ion (Q1) > Product Ion (Q3) |
| (e.g., m/z 450.2 > 250.1) | |
| MRM Transition (SIL-IS) | Precursor Ion (Q1) > Product Ion (Q3) |
| (e.g., m/z 454.2 > 254.1) | |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion of the this compound and SIL-IS reference standards.
Data Presentation and Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the typical validation parameters and acceptance criteria.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Mean r² (n=3) |
| This compound | 0.5 - 500 | Linear | 1/x² | ≥ 0.995 |
Table 4: Precision and Accuracy (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18) |
| Precision (%CV) | Accuracy (%) | ||
| LLOQ | 0.5 | ≤ 20% | 80-120% |
| Low | 1.5 | ≤ 15% | 85-115% |
| Medium | 75 | ≤ 15% | 85-115% |
| High | 400 | ≤ 15% | 85-115% |
Table 5: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 1.5 | 0.95 - 1.05 | > 80% |
| High | 400 | 0.95 - 1.05 | > 80% |
Table 6: Stability Summary
| Stability Condition | Duration | QC Level | Mean % Change from Nominal |
| Bench-top (Room Temperature) | 24 hours | Low, High | ± 15% |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | Low, High | ± 15% |
| Long-term (-80°C) | 90 days | Low, High | ± 15% |
| Autosampler (4°C) | 48 hours | Low, High | ± 15% |
| Stock Solution Stability (Room Temperature) | 24 hours | - | ± 10% |
| Stock Solution Stability (-20°C) | 30 days | - | ± 10% |
Conclusion
The described LC-MS/MS method provides a robust and reliable framework for the quantification of this compound in human plasma. The protein precipitation sample preparation method is straightforward and amenable to high-throughput analysis. The method should be fully validated to ensure its accuracy, precision, and reliability for use in pharmacokinetic and other clinical studies.
References
Application Notes and Protocols for the In Vitro GPR40 Activation Assay of LY2922083
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922083 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion (GSIS) in response to endogenous fatty acids.[1][2] As such, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. The activation of GPR40 by agonists like this compound initiates a signaling cascade that enhances insulin release in a glucose-dependent manner, minimizing the risk of hypoglycemia.[2]
These application notes provide an overview of the in vitro assays used to characterize the activation of GPR40 by this compound, including detailed experimental protocols and data presentation. The methodologies described are essential for researchers engaged in the discovery and development of novel GPR40 agonists.
GPR40 Signaling Pathways
Upon agonist binding, GPR40 can signal through multiple intracellular pathways. The canonical pathway involves the coupling to Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in insulin secretion. Additionally, GPR40 activation can lead to the recruitment of β-arrestin, a non-G-protein-mediated signaling pathway that has been shown to be a better predictor of in vivo efficacy for some GPR40 agonists.
GPR40 signaling pathways activated by an agonist.
Data Presentation
The in vitro pharmacological activity of this compound and its analogs is typically characterized by their binding affinity and functional potency in various cell-based assays. The following table summarizes the key quantitative data for a representative potent GPR40 agonist, LY2881835, which is structurally related to this compound. The original research paper should be consulted for the specific values for this compound.
| Compound | Assay | Species | Parameter | Value | Reference |
| LY2881835 | Radioligand Binding | Human | Ki (nmol/L) | 4.7 | [3] |
| Calcium Flux (FLIPR) | Human | EC50 (nmol/L) | 164 | [3] | |
| β-Arrestin Recruitment | Human | EC50 (nmol/L) | 8.7 | [3] | |
| β-Arrestin Recruitment | Mouse | EC50 (nmol/L) | 0.85 | [3] | |
| β-Arrestin Recruitment | Rat | EC50 (nmol/L) | 2.0 | [3] | |
| This compound | Radioligand Binding | Human | Ki (nmol/L) | See Cited Ref. | [1] |
| Calcium Flux (FLIPR) | Human | EC50 (nmol/L) | See Cited Ref. | [1] | |
| β-Arrestin Recruitment | Human | EC50 (nmol/L) | See Cited Ref. | [1] | |
| IP-1 Accumulation | Human | EC50 (nmol/L) | See Cited Ref. | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess GPR40 activation by this compound are provided below.
Radioligand Binding Assay
This assay measures the binding affinity of this compound to the GPR40 receptor by competing with a radiolabeled ligand.
Workflow:
Workflow for the GPR40 radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare crude cell surface membranes from Human Embryonic Kidney 293 (HEK293) cells stably transfected with the full-length human GPR40 cDNA using differential centrifugation methods.
-
Compound Dilution: Prepare serial dilutions of this compound in 100% DMSO.
-
Assay Setup: In a 96-well polypropylene plate, add the diluted compound, assay buffer (e.g., 50 mmol/L Tris-HCl, pH 7.5, 5 mmol/L CaCl2, 5 mmol/L MgCl2, 0.1% w/v fatty acid-free BSA), and a constant concentration of a suitable GPR40 radioligand (e.g., [³H]-TAK-875 or a proprietary tritiated ligand).
-
Incubation: Add the prepared cell membranes to the assay plate and incubate to allow for competitive binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR40 (HEK293-hGPR40) in a suitable culture medium (e.g., a 3:1 ratio of DMEM and F12 medium supplemented with 10% fetal bovine serum and a selection agent like geneticin) at 37°C and 5% CO₂.
-
Cell Plating: Seed the HEK293-hGPR40 cells into 384-well black-walled, clear-bottom microtiter plates and incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., from a Calcium 4 Dye assay kit) dissolved in an appropriate assay buffer containing fatty acid-free BSA. Incubate the plate to allow the cells to take up the dye.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the diluted this compound to the cell plate and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: The agonist response is determined by the maximum change in fluorescence over the baseline. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor, a key step in receptor desensitization and an alternative signaling pathway.
Protocol:
-
Cell Line: Utilize a commercially available assay system, such as the DiscoverX PathHunter β-arrestin assay, which uses engineered cells co-expressing a ProLink-tagged GPR40 and an Enzyme Acceptor-tagged β-arrestin.
-
Cell Plating: Plate the PathHunter cells in the recommended plating medium in a 384-well white-walled assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer and add them to the cells. Incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent, which contains the substrate for the complemented enzyme. Incubate to allow for the generation of a chemiluminescent signal.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: The increase in the chemiluminescent signal corresponds to the extent of β-arrestin recruitment. Calculate the EC₅₀ value by plotting the signal against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
IP-1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, providing a robust measure of Gαq pathway activation, especially for longer incubation times.
Protocol:
-
Cell Culture and Plating: Culture and plate HEK293 cells overexpressing human GPR40 in 384-well plates as described for the calcium flux assay.
-
Compound Stimulation: Prepare serial dilutions of this compound in a stimulation buffer. Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30-60 minutes) to allow for IP-1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and detect the accumulated IP-1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions. This typically involves adding two HTRF conjugates: an IP-1-d2 acceptor and an anti-IP-1-cryptate donor.
-
Measurement: After an incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and plot it against the log of the this compound concentration. Determine the EC₅₀ from the resulting dose-response curve.
Conclusion
The in vitro assays described provide a comprehensive characterization of the pharmacological activity of this compound as a GPR40 agonist. By quantifying its binding affinity and functional potency in activating distinct signaling pathways, these protocols are instrumental for the preclinical evaluation and development of this and other novel therapeutic agents for type 2 diabetes. The finding that β-arrestin recruitment may be a more reliable predictor of in vivo glucose-lowering effects highlights the importance of assessing multiple signaling readouts in the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LY2922083 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of LY2922083 for in vitro experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells.[1][2][3] Upon activation by agonists like this compound, GPR40 primarily couples to the Gαq protein subunit. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for the amplification of glucose-stimulated insulin secretion.[1] Some evidence also suggests that certain GPR40 agonists can signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting LY2922083 Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing the GPR40 agonist LY2922083, achieving adequate solubility for in vivo studies is a critical step for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in aqueous vehicles for in vivo administration. What are the initial steps to address this?
A1: this compound is known to have low aqueous solubility. Direct suspension in simple aqueous vehicles like saline or phosphate-buffered saline (PBS) is likely to result in precipitation and inconsistent dosing. The initial approach should focus on utilizing solubilizing excipients to enhance the compound's solubility. A systematic screening of pharmaceutically acceptable co-solvents, surfactants, and complexing agents is recommended.
Q2: I am observing precipitation of this compound from my formulation either during preparation or after administration. What could be the cause and how can I prevent it?
A2: Precipitation can occur for several reasons:
-
Supersaturation: The concentration of this compound in your vehicle may exceed its thermodynamic solubility limit. This can happen if a solvent with high solubilizing power is used initially and then diluted, or if the temperature changes.
-
pH Shift: If the solubility of this compound is pH-dependent, changes in the pH of the formulation upon storage or upon entering the physiological environment of the animal can cause it to crash out of solution.
-
Lack of Formulation Stability: The chosen excipients may not be sufficient to maintain a stable solution or suspension over time.
To prevent precipitation, consider the following:
-
Determine the equilibrium solubility: Assess the maximum stable concentration of this compound in your chosen vehicle system.
-
Incorporate stabilizing polymers: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and inhibit precipitation.
-
Control the pH: If the compound's solubility is pH-sensitive, using a buffering agent in your formulation can help maintain an optimal pH.
Q3: What are some recommended starting formulations for intravenous (IV) and oral (PO) administration of this compound?
A3: Based on practices with similar poorly soluble compounds and related GPR40 agonists, here are some suggested starting points:
-
For Intravenous (IV) Administration: A common and effective approach for poorly soluble compounds is the use of cyclodextrins. A formulation containing 25% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline has been used for similar research compounds and can be a good starting point for this compound.
-
For Oral (PO) Administration: For oral delivery, a multi-component vehicle is often necessary. A combination of co-solvents, surfactants, and a suspending agent is a robust strategy. A common vehicle for poorly soluble compounds consists of a mixture such as 10% DMSO, 40% PEG400, and 50% water, with a small amount of a surfactant like Tween 80 (e.g., 0.5-2%). Alternatively, creating a suspension with a vehicle containing 0.5% to 1% HPMC in water can also be effective in keeping the drug suspended for consistent dosing.
Troubleshooting Experimental Workflows
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Quantitative Data Summary
The following table summarizes potential solubilizing agents and their typical concentration ranges for formulating poorly soluble compounds like this compound.
| Excipient Type | Example Excipients | Typical Concentration Range (% w/v or v/v) | Route of Administration | Notes |
| Co-solvents | Polyethylene Glycol 400 (PEG400) | 10 - 60% | Oral, IV (with caution) | Can significantly increase solubility. High concentrations may cause toxicity. |
| Propylene Glycol (PG) | 10 - 50% | Oral, IV (with caution) | Similar to PEG400. | |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% | Oral, IV (with caution) | Potent solvent, but use at the lowest effective concentration due to potential toxicity. | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.5 - 5% | Oral, IV | Forms micelles to solubilize the drug. |
| Cremophor EL | 0.5 - 5% | Oral, IV | Can cause hypersensitivity reactions; use with caution. | |
| Complexing Agents | Hydroxypropyl-β-Cyclodextrin | 10 - 40% | Oral, IV | Forms inclusion complexes to enhance solubility. A good option for IV formulations.[1] |
| Polymers | Hydroxypropyl Methylcellulose | 0.5 - 2% | Oral | Used as a suspending agent and precipitation inhibitor.[2] |
| Polyvinylpyrrolidone (PVP) | 1 - 5% | Oral | Acts as a precipitation inhibitor and can be used in solid dispersions. |
Experimental Protocols
Protocol 1: Preparation of an Intravenous Formulation using Hydroxypropyl-β-Cyclodextrin
Objective: To prepare a clear, stable solution of this compound for intravenous administration.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile Water for Injection or Sterile Saline
-
Vortex mixer
-
Sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 25% (w/v) solution of HP-β-CD in sterile water or saline. For example, dissolve 2.5 g of HP-β-CD in a final volume of 10 mL.
-
Warm the HP-β-CD solution slightly (to approximately 40-50°C) to aid in dissolution.
-
Weigh the desired amount of this compound and add it to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the solution is not clear, sonicate the mixture in a water bath for 15-30 minutes, or until the solution becomes clear.
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution for any precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Protocol 2: Preparation of an Oral Suspension using HPMC
Objective: To prepare a uniform and stable suspension of this compound for oral gavage.
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC)
-
Purified Water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5% (w/v) HPMC solution in purified water. To do this, slowly add the HPMC powder to the water while stirring continuously to avoid clumping. Stir until a clear, viscous solution is formed.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension stability.
-
Add the weighed this compound powder to a small amount of the 0.5% HPMC solution to form a smooth paste.
-
Gradually add the remaining HPMC solution to the paste while stirring continuously.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
GPR40/FFAR1 Signaling Pathway
This compound is an agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its mechanism of action primarily involves the activation of the Gq signaling pathway.
Caption: GPR40 (FFAR1) signaling pathway activated by this compound.
References
Technical Support Center: Improving LY2922083 Stability in Cell Culture Media
Welcome to the Technical Support Center for LY2922083. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in cell culture media for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a role in amplifying glucose-stimulated insulin secretion.[1] By activating GPR40, this compound enhances insulin release in the presence of elevated glucose levels, making it a potential therapeutic agent for type 2 diabetes.[1][2]
Q2: I am observing a decrease in the activity of this compound over the course of my cell-based assay. What could be the cause?
A decrease in the activity of this compound over time in a cell culture experiment often points to compound instability in the media. Several factors can contribute to this, including:
-
Chemical Degradation: The complex components of cell culture media, such as salts, amino acids, and vitamins, can create an environment that promotes the chemical breakdown of the compound.
-
Metabolism by Cells: The cells in your culture may be metabolizing this compound into less active or inactive forms. Known metabolic pathways for similar compounds include oxidation, dealkylation, and conjugation.
-
Adsorption to Plasticware: Small molecules can adsorb to the surfaces of cell culture plates and tubes, reducing the effective concentration of this compound in the media.
-
Light Sensitivity: Prolonged exposure to light can induce photodegradation of the compound.
Q3: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₃₃NO₃S | [1][3] |
| Molecular Weight | 499.66 g/mol | [3] |
| CAS Number | 1309435-78-6 | [1][2] |
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent, such as DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture media immediately before use.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve common issues related to the stability of this compound in your experiments.
Issue 1: Inconsistent or Diminishing Compound Efficacy
Symptoms:
-
High variability in experimental results between replicates or experiments.
-
Initial potent effect of this compound that wanes over longer incubation times.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Media | 1. Perform a Stability Study: Incubate this compound in your specific cell culture medium (with and without serum, if applicable) at 37°C for the duration of your typical experiment. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the intact compound using a validated analytical method like HPLC-MS/MS. 2. Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay if experimentally feasible. 3. Replenish Compound: For longer-term experiments, consider a partial or full media change with freshly prepared this compound at regular intervals. |
| Cellular Metabolism | 1. Compare Stability with and without Cells: Perform the stability study as described above, but run a parallel experiment with your cells plated. A faster decline in the parent compound concentration in the presence of cells suggests cellular metabolism. 2. Use of Metabolic Inhibitors: In mechanistic studies, consider the use of broad-spectrum cytochrome P450 inhibitors to assess the contribution of metabolic degradation, if appropriate for your experimental design. |
| Adsorption to Plasticware | 1. Use Low-Binding Plates: Switch to commercially available low-protein-binding microplates and tubes. 2. Pre-treatment of Plates: In some cases, pre-incubating plates with a solution of a non-specific protein like bovine serum albumin (BSA) can help to block non-specific binding sites. |
| Photodegradation | 1. Protect from Light: Conduct all experimental steps involving this compound, from stock solution preparation to incubation, with minimal exposure to light. Use amber-colored tubes and cover cell culture plates with foil. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS/MS system or access to an analytical chemistry core
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL), and either flash-freeze it in liquid nitrogen and store at -80°C or immediately process it for analysis. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining working solution into sterile, low-binding microcentrifuge tubes for each subsequent time point. Incubate these tubes at 37°C in a cell culture incubator.
-
Sample Collection: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process it for analysis or store it at -80°C.
-
Sample Analysis: Analyze the concentration of intact this compound in all samples using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine the stability profile.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Compound Instability
Caption: Troubleshooting logic for this compound instability.
References
addressing off-target effects of LY2922083 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY2922083 in cellular assays. The focus is on understanding and addressing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells.[1][2][3] Upon activation, it primarily couples to the Gαq subunit of the G-protein, initiating a signaling cascade that results in the amplification of glucose-dependent insulin secretion.[4][5]
Q2: How selective is this compound?
A2: this compound and its analogs have demonstrated high selectivity. In broad screening panels, these compounds showed minimal activity (<50% inhibition at 10 µM) against over 100 other targets, including GPCRs, kinases, and enzymes.[1] This high degree of selectivity minimizes the likelihood of direct off-target effects at typical working concentrations.
Q3: What are the most likely off-targets for a GPR40 agonist like this compound?
A3: The most probable, albeit low-affinity, off-targets are other members of the free fatty acid receptor family due to structural homology. These include GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4).[3] GPR41 and GPR43 are activated by short-chain fatty acids, while GPR40 and GPR120 respond to medium and long-chain fatty acids.[3] A related compound, LY2881835, was shown to be highly selective for GPR40 over GPR43 and GPR120.[6]
Q4: At what concentration should I be concerned about potential off-target effects?
A4: While this compound is highly selective, using excessively high concentrations (e.g., >10 µM) increases the risk of engaging low-affinity targets or causing non-specific cellular effects unrelated to receptor activation. It is always recommended to perform a full dose-response analysis to determine the optimal concentration range for your specific assay and cell type and to stay within the concentration range that elicits a specific, on-target response.
Quantitative Data Summary
The following tables provide a summary of the potency of this compound and related compounds on their primary target, GPR40, and highlight their selectivity.
Table 1: In Vitro Potency of this compound and a Related Analog on Human GPR40
| Compound | Assay Type | Potency (EC50/Ki) | Agonist Activity | Reference |
| This compound | β-Arrestin Recruitment | 2.5 nM | Full Agonist | J Med Chem, 2016 |
| LY2881835 | Calcium Flux | 164 nM | Partial Agonist (62%) | [6] |
| LY2881835 | Radioligand Binding (Ki) | 4.7 nM | N/A | [6] |
| LY2881835 | β-Arrestin Recruitment | 1.6 nM | Full Agonist | [6] |
Note: Data for this compound in Calcium Flux and Binding assays is not detailed in the primary publication, but its development was parallel to LY2881835, suggesting similar potent activity.
Table 2: Selectivity Profile of GPR40 Agonist LY2881835
| Off-Target | Assay Type | Result at 10 µM |
| GPR43 (FFAR2) | Functional Assay | No significant activity |
| GPR120 (FFAR4) | Functional Assay | No significant activity |
| GPR119 | Functional Assay | No significant activity |
| TGR5 | Functional Assay | No significant activity |
| PPARα, β/δ, γ | Functional Assays | No significant activity |
Source: Adapted from Chen et al., 2015.[6] These data demonstrate the high selectivity of this series of GPR40 agonists.
Visualizations: Pathways and Workflows
GPR40 Signaling Pathways
The primary signaling pathway for GPR40 involves the Gαq subunit. However, some agonists have been shown to induce Gαs coupling, leading to cAMP production. This dual signaling potential is important to consider when interpreting downstream effects.
Troubleshooting Workflow for Unexpected Cellular Effects
If you observe an unexpected effect in your assay, this workflow can help diagnose the potential cause.
Troubleshooting Guide
Q: I am observing a response to this compound in a cell line that is not known to express GPR40. What is happening?
A: This situation suggests a potential off-target effect or a non-specific compound action.
-
Possible Cause 1: Cytotoxicity. At high concentrations, compounds can induce stress or cell death, leading to artifacts in readout systems (e.g., changes in reporter gene expression, release of cellular contents).
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) using the same concentration range of this compound. This will establish a concentration threshold above which observed effects may be due to toxicity rather than specific receptor modulation.
-
-
Possible Cause 2: Assay Interference. The compound may directly interfere with your assay components. For example, some compounds can be autofluorescent, or they can inhibit or activate reporter enzymes like luciferase.
-
Troubleshooting Step: Run a cell-free assay control. Add this compound directly to the assay reagents in the absence of cells to see if it produces a signal.
-
-
Possible Cause 3: Low-level Endogenous Expression. The cell line may express very low, previously uncharacterized levels of GPR40.
-
Troubleshooting Step: If possible, verify GPR40 expression using a sensitive method like RT-qPCR. Compare the response to a cell line known to be GPR40-negative.
-
Q: The dose-response of my downstream readout (e.g., gene expression) does not match the potency of this compound for GPR40 activation. How can I confirm the effect is target-mediated?
A: A discrepancy in potency can indicate that the observed effect is either indirect (far downstream of the initial signaling event) or mediated by a different target.
-
Troubleshooting Step 1: Use a GPR40 Antagonist. Pre-incubating your cells with a selective GPR40 antagonist should block the effects of this compound if they are on-target. A rightward shift in the this compound dose-response curve in the presence of the antagonist is strong evidence for GPR40 mediation.
-
Troubleshooting Step 2: Use a Genetic Approach. The most definitive way to confirm on-target activity is to use genetic tools.
-
siRNA/shRNA Knockdown: Transiently knock down GPR40 expression. An on-target effect of this compound will be significantly blunted or eliminated in knockdown cells compared to control cells.
-
CRISPR/Cas9 Knockout: If available, use a GPR40 knockout cell line. These cells should be completely unresponsive to this compound's on-target effects.
-
-
Troubleshooting Step 3: Compare Potency Across Assays. Measure the EC50 of this compound in a proximal GPR40 signaling assay (like Calcium Flux or IP-1 Accumulation) in your cell system. Compare this value to the EC50 for your downstream readout. A large discrepancy (e.g., >10-fold) may suggest the downstream effect is not directly coupled to GPR40 activation.
Key Experimental Protocols
Protocol 1: Calcium Flux Assay for GPR40 Activation
This protocol provides a general method for measuring Gq-mediated GPR40 activation in a cell line expressing the receptor (e.g., HEK293-hGPR40).
-
Cell Plating:
-
Seed HEK293 cells stably expressing human GPR40 into black, clear-bottom 96-well or 384-well microplates.
-
Culture overnight to allow for cell adherence. Optimal cell density should be determined to achieve 80-90% confluency on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[2][7]
-
An anion-exchange inhibitor like probenecid is often included to prevent dye leakage from the cells.
-
Aspirate the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.[8]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at 2x to 10x the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add the this compound dilutions to the wells.
-
Immediately after addition, continuously measure the fluorescence intensity for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: GPR40 Knockdown using siRNA
-
siRNA Preparation:
-
Resuspend lyophilized GPR40-targeting siRNA and a non-targeting control siRNA to a stock concentration (e.g., 20 µM) using the manufacturer-provided buffer.
-
-
Transfection:
-
Plate cells such that they will be 50-70% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.
-
-
Verification of Knockdown:
-
After the incubation period, lyse a subset of the cells to extract RNA or protein.
-
Confirm the reduction in GPR40 expression via RT-qPCR (for mRNA) or Western blot (for protein) by comparing the GPR40-siRNA treated cells to the non-targeting control. A knockdown efficiency of >70% is desirable.
-
-
Functional Assay:
-
Re-plate the transfected cells for your primary functional assay (e.g., calcium flux, reporter gene assay).
-
Stimulate the cells with a dose-response of this compound and compare the response between the GPR40-knockdown and control cells. A significant reduction in the Emax (maximum effect) and/or a rightward shift in the EC50 in the knockdown cells confirms the effect is GPR40-dependent.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainvta.tech [brainvta.tech]
Technical Support Center: Protocol Refinement for Consistent LY2922083 Experimental Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the GPR40 agonist, LY2922083.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no compound activity in cell-based assays. | Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in aqueous assay buffers. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in assay buffer, ensuring the final DMSO concentration is below 0.5% to avoid cellular toxicity. Vortex thoroughly before adding to cells. |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of DMSO stock solutions can lead to compound degradation. | Aliquot DMSO stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment. Protect from light. | |
| Incorrect Cell Line or Receptor Expression: The cell line used may not express GPR40 or may have low expression levels. | Confirm GPR40 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express GPR40, such as HEK293 or CHO cells stably transfected with the human GPR40 receptor. | |
| High variability between replicate wells or experiments. | Inconsistent Compound Concentration: Precipitation of the compound in the stock solution or working dilutions can lead to variable concentrations being added to the wells. | Visually inspect stock and working solutions for any signs of precipitation before use. If precipitation is observed, gently warm the solution and vortex until it is fully dissolved. Prepare fresh working dilutions for each experiment. |
| Cell Passage Number and Health: High passage numbers can lead to changes in receptor expression and cellular signaling. Unhealthy cells will respond poorly. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. | |
| Assay Conditions: Variations in incubation times, temperature, or reagent concentrations can introduce variability. | Standardize all assay parameters and ensure they are consistent across all experiments. | |
| Unexpected or off-target effects observed. | High Compound Concentration: At high concentrations, this compound may exhibit off-target effects. | Perform a dose-response curve to determine the optimal concentration range for GPR40 activation. Use the lowest effective concentration to minimize the risk of off-target effects. |
| Biased Agonism: this compound, like other GPR40 agonists, may exhibit biased agonism, preferentially activating one signaling pathway (e.g., Gq-mediated calcium release) over another (e.g., β-arrestin recruitment). The observed effect will depend on the signaling pathways present in the cell line. | Characterize the activity of this compound in multiple signaling assays (e.g., calcium mobilization and β-arrestin recruitment) to understand its signaling profile in your specific experimental system. | |
| In vitro results do not correlate with in vivo activity. | Different Signaling Pathways: The in vitro assay may not fully recapitulate the in vivo signaling environment. For some GPR40 agonists, β-arrestin recruitment has been shown to be more predictive of in vivo activity than calcium mobilization.[1] | Consider evaluating this compound in a panel of in vitro assays that measure different aspects of GPR40 signaling to obtain a more comprehensive understanding of its activity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[2] GPR40 is highly expressed in pancreatic β-cells.[2] Upon activation by an agonist like this compound, GPR40 primarily couples to the Gq alpha subunit, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, in the presence of elevated glucose levels, potentiates the secretion of insulin.[3] Some GPR40 agonists have also been shown to signal through β-arrestin pathways.[4][5]
2. How should I prepare and store this compound?
Due to its low aqueous solubility, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM or higher.[6] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light and moisture. For cell-based assays, the DMSO stock should be serially diluted in an appropriate aqueous buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is typically below 0.5% to prevent solvent-induced cytotoxicity.
3. What are the typical EC50 values for this compound in in vitro assays?
The half-maximal effective concentration (EC50) of this compound can vary depending on the specific assay and cell line used. Below is a summary of reported in vitro activities for this compound and a related compound.
| Compound | Assay | Species | Cell Line | EC50 (nM) |
| This compound (Compound 2) | Calcium Mobilization (hGPR40) | Human | HEK293 | 12 |
| β-Arrestin Recruitment (hGPR40) | Human | - | 1.8 | |
| β-Arrestin Recruitment (mGPR40) | Mouse | - | 3.0 | |
| Reference Compound 4 | Calcium Mobilization (hGPR40) | Human | HEK293 | 14 |
| β-Arrestin Recruitment (hGPR40) | Human | - | 1.9 | |
| β-Arrestin Recruitment (mGPR40) | Mouse | - | 1.9 |
Data adapted from Chen et al., J. Med. Chem. 2016, 59, 24, 10937–10957.[1]
4. Can this compound exhibit biased agonism?
Yes, there is evidence that GPR40 agonists can act as biased agonists, meaning they can differentially activate G protein-dependent and β-arrestin-dependent signaling pathways.[4][5] For example, a particular agonist might be a full agonist for Gq activation but a partial agonist for β-arrestin recruitment, or vice versa. This can lead to different functional outcomes depending on the cellular context. Therefore, it is important to characterize the signaling profile of this compound in your specific experimental system using multiple pathway-specific assays.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is for measuring the increase in intracellular calcium upon GPR40 activation by this compound.
Materials:
-
HEK293 cells stably expressing human GPR40 (hGPR40)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (an anion transport inhibitor to prevent dye leakage)
-
This compound
-
Positive control (e.g., a known GPR40 agonist like linoleic acid)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the hGPR40-HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This protocol is for measuring the recruitment of β-arrestin to the activated GPR40 receptor. A common method is the PathHunter® β-arrestin assay from DiscoveRx.
Materials:
-
Cells engineered to co-express a ProLink™ (PK)-tagged GPR40 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Positive control (e.g., a known GPR40 agonist).
-
White, solid-bottom 96-well microplates.
-
PathHunter® detection reagents.
-
Chemiluminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into white, solid-bottom 96-well plates at the recommended density. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer as described for the calcium mobilization assay.
-
Compound Addition: Add the this compound dilutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C or room temperature.
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: GPR40 signaling pathways activated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
challenges in long-term LY2922083 treatment of animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GPR40 agonist LY2922083 in long-term animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during long-term treatment of animal models with this compound.
| Issue | Potential Causes | Recommended Actions & Solutions |
| Inconsistent Glycemic Control | 1. Variable Drug Exposure: Inconsistent oral gavage technique, incorrect formulation, or variability in food intake affecting absorption. 2. Disease Progression: Natural progression of the diabetic phenotype in the animal model. 3. Development of Tolerance: Although not definitively reported for this compound, it's a possibility in long-term studies. | 1. Standardize Dosing Protocol: Ensure all personnel are trained on a consistent oral gavage technique. Prepare fresh formulations regularly and ensure homogeneity. Standardize feeding schedules. 2. Monitor Disease Progression: Include a robust vehicle-treated control group to track the natural course of the disease. 3. Assess Drug Exposure: Periodically measure plasma levels of this compound to correlate with efficacy data. |
| Signs of Animal Distress (e.g., weight loss, lethargy) | 1. Gavage-Related Stress/Injury: Repeated oral gavage can be stressful and may cause esophageal or gastric injury. 2. Gastrointestinal Effects: Potential for compound-related GI adverse effects. 3. Systemic Toxicity: While not extensively reported for this compound, it's a consideration for any long-term drug administration. | 1. Refine Gavage Technique: Use appropriate gavage needle size and ensure proper technique to minimize stress and injury. Consider alternative dosing methods if feasible. 2. Monitor Animal Well-being: Conduct daily health checks. Monitor body weight, food and water intake, and clinical signs. 3. Perform Interim Necropsies: If significant distress is observed in a subset of animals, consider performing necropsies to investigate potential organ toxicity. |
| Unexpected Changes in Biomarkers (e.g., liver enzymes, insulin levels) | 1. Hepatotoxicity: A known concern for some GPR40 agonists (e.g., TAK-875 was discontinued due to liver toxicity).[1] 2. β-cell Exhaustion: Chronic stimulation of insulin secretion could potentially lead to β-cell dysfunction over time. 3. Metabolic Changes: Alterations in lipid profiles or other metabolic parameters. | 1. Monitor Liver Function: Regularly measure plasma levels of ALT, AST, and bilirubin. Conduct histopathological examination of liver tissue at study termination. 2. Assess β-cell Function: Perform periodic oral glucose tolerance tests (OGTTs) or insulin tolerance tests (ITTs). At termination, assess islet morphology and insulin content via histopathology and immunohistochemistry. 3. Comprehensive Metabolic Profiling: Analyze a panel of metabolic biomarkers to get a broader understanding of the compound's effects. |
Frequently Asked Questions (FAQs)
Pharmacology & Mechanism of Action
-
Q1: What is the mechanism of action of this compound? this compound is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2] GPR40 is highly expressed on pancreatic β-cells.[2] Activation of GPR40 by this compound potentiates glucose-stimulated insulin secretion (GSIS).[2]
-
Q2: How does GPR40 activation lead to insulin secretion? The binding of an agonist to GPR40 on pancreatic β-cells initiates a signaling cascade that results in increased intracellular calcium levels, which in turn triggers the exocytosis of insulin-containing granules.
Dosing & Administration
-
Q3: What is the recommended vehicle and route of administration for this compound in long-term rodent studies?
For preclinical studies, this compound is typically formulated as a suspension for oral administration (gavage). A common vehicle is 1% hydroxyethylcellulose (HEC) in purified water with an anti-foaming agent.
-
Q4: What are the key considerations for long-term oral gavage in rodents?
Long-term oral gavage requires careful technique to minimize stress and potential for injury to the animals. Key considerations include using the correct gavage needle size, ensuring proper restraint, and verifying correct placement of the needle in the esophagus before administration. Daily monitoring for signs of distress is crucial.
Workflow for Long-Term Oral Gavage.
Safety & Tolerability
-
Q5: Are there any known long-term safety concerns with GPR40 agonists?
While this compound has shown a generally favorable preclinical profile in shorter-term studies, the GPR40 agonist class has been associated with some safety concerns. The development of another GPR40 agonist, TAK-875, was terminated due to liver toxicity observed in clinical trials. [1]Some studies have also raised concerns about the potential for β-cell exhaustion with chronic stimulation, though this appears to be compound-dependent. [3]Therefore, long-term studies with this compound should include careful monitoring of liver and pancreatic function.
-
Q6: What are the primary metabolites of this compound in common preclinical species?
In vitro studies using hepatocytes have shown species differences in the metabolism of this compound. In dog hepatocytes, the major metabolic pathways are glucuronidation, N-dealkylation, and taurine formation. In contrast, metabolism in rat hepatocytes is very minor.
Efficacy & Data Interpretation
-
Q7: How can I assess the long-term efficacy of this compound on glycemic control?
Long-term efficacy can be assessed through regular monitoring of blood glucose levels and HbA1c. Periodic oral glucose tolerance tests (OGTTs) are also recommended to evaluate the compound's effect on glucose disposal and insulin secretion over time.
-
Q8: What control groups should be included in a long-term this compound study?
A well-designed study should include a vehicle-treated control group to account for any effects of the vehicle and the gavage procedure. A positive control group treated with a clinically established anti-diabetic agent (e.g., a DPP-4 inhibitor or a sulfonylurea) can also be valuable for comparison.
Experimental Protocols
Oral Gavage in Rodents (General Protocol)
-
Animal Preparation: Acclimatize animals to handling for several days prior to the start of the study.
-
Dosage Calculation: Calculate the required dose volume based on the most recent body weight of each animal.
-
Formulation Preparation: Prepare the this compound suspension and ensure it is homogenous before each use.
-
Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth until it reaches the esophagus. The needle should pass smoothly without resistance.
-
Administration: Slowly administer the calculated dose volume.
-
Needle Removal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.
Islet Perifusion Assay for Insulin Secretion
-
Islet Isolation: Isolate pancreatic islets from treated and control animals.
-
Perifusion System Setup: Prepare the perifusion system with chambers to hold the islets and a pump to deliver perifusion buffer at a constant rate.
-
Islet Loading: Place a known number of islets into each chamber.
-
Equilibration: Perifuse the islets with a low-glucose buffer to establish a baseline insulin secretion rate.
-
Stimulation: Switch to a high-glucose buffer to stimulate insulin secretion. Additional secretagogues can also be included.
-
Fraction Collection: Collect fractions of the perifusate at regular intervals.
-
Insulin Measurement: Measure the insulin concentration in each fraction using an ELISA or RIA kit.
-
Data Analysis: Plot insulin secretion over time to assess the dynamics of insulin release in response to glucose and other stimuli.
Workflow for Islet Perifusion Assay.
References
- 1. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chronic activation of GPR40 does not negatively impact upon BRIN-BD11 pancreatic β-cell physiology and function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vehicle Effects of LY2922083 in Control Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing vehicle-related effects when using LY2922083 in control groups.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and its vehicle.
Issue 1: Unexpected Biological Effects Observed in the Vehicle-Only Control Group
Possible Cause: The vehicle components themselves may have biological activity. Common solubilizing agents such as DMSO, PEG300, and Tween-80 can cause irritation, inflammation, or alter intestinal membrane function.
Solution:
-
Vehicle Selection and Optimization:
-
For in vivo studies, a well-tolerated vehicle for a structurally similar GPR40 agonist, LY2881835, is a formulation of 0.5% methylcellulose with 0.25% Tween-80 .[1] This is a recommended starting point.
-
If a multi-component system is required due to solubility issues, a common formulation for poorly soluble compounds is a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to use the lowest effective concentration of each component. For sensitive animals, reducing the DMSO concentration is advisable.[2]
-
-
Vehicle Tolerability Study: Before initiating a large-scale experiment, conduct a small-scale tolerability study.
-
Administer the vehicle alone to a small group of animals at the maximum volume you plan to use in the main study.
-
Include a saline or untreated control group for comparison.
-
Monitor the animals closely for several days for any adverse effects, such as changes in weight, behavior, or signs of irritation at the injection site.
-
-
Refine Vehicle Composition: If adverse effects are observed, consider the following adjustments:
-
Decrease the concentration of the problematic component (e.g., lower the percentage of DMSO).
-
Explore alternative solubilizing agents.
-
For oral administration, ensure the pH of the formulation is within a physiologically tolerable range.
-
Issue 2: Precipitation of this compound in the Vehicle Formulation
Possible Cause: this compound has low aqueous solubility. Improper mixing or temperature changes can cause it to precipitate out of solution.
Solution:
-
Correct Mixing Order: The order of solvent addition is critical for maintaining solubility. For a multi-component vehicle like DMSO, PEG300, Tween-80, and saline, follow this sequence:
-
Dissolve this compound in the minimum required amount of pure DMSO first.
-
Add co-solvents like PEG300 and surfactants like Tween-80, ensuring the solution is clear after each addition.
-
Slowly add the aqueous component (e.g., saline or PBS) while vortexing.
-
-
Temperature Control: Solubility can be temperature-dependent. Gentle warming of the formulation may help to dissolve the compound and prevent precipitation. However, ensure that this compound is stable at the elevated temperature.
-
Sonication: If precipitation persists, sonication can be used to aid in the dissolution process.
-
Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Variability in vehicle preparation, animal handling, or dosing technique can lead to inconsistent results.
Solution:
-
Standardized Protocol: Develop and strictly adhere to a standardized protocol for vehicle preparation, including the source and grade of all reagents.
-
Consistent Dosing Technique: Ensure that the dosing technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals and all experiments.
-
Animal Homogeneity: Use animals of the same age, sex, and from the same supplier to minimize biological variability.
-
Proper Randomization: Randomize animals into control and treatment groups to avoid bias.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting vehicle for in vivo studies with this compound?
A1: Based on preclinical studies with the structurally related GPR40 agonist LY2881835, a recommended starting vehicle is 0.5% methylcellulose with 0.25% Tween-80 .[1]
Q2: What is a suitable vehicle for in vitro studies with this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[3] The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: What are the potential side effects of common vehicle components?
A3:
-
DMSO: Can cause skin irritation and may have neurotoxic effects at high concentrations.
-
PEG300: Generally considered safe, but high concentrations can have a laxative effect.
-
Tween-80: Can cause hypersensitivity reactions in some cases and may affect the absorption of other substances.
Q4: How can I prepare a multi-component vehicle for a poorly soluble compound like this compound?
A4: A common protocol for preparing a vehicle of DMSO, PEG300, Tween-80, and saline is as follows:
-
Weigh the required amount of the compound.
-
Dissolve the compound in the specified volume of DMSO.
-
Add the specified volume of PEG300 and mix thoroughly.
-
Add the specified volume of Tween-80 and mix thoroughly.
-
Slowly add saline to the final desired volume while mixing.
Data Presentation
Table 1: Recommended Vehicle Formulations for GPR40 Agonists and Poorly Soluble Compounds
| Vehicle Composition | Application | Reference |
| 0.5% Methylcellulose with 0.25% Tween-80 | In vivo studies with the GPR40 agonist LY2881835 | [1] |
| 5% DMSO / 55% PEG / 40% Citrate Buffer (pH 3) | In vivo studies in mice with the GPR40 agonist CPL207280 | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | General purpose vehicle for poorly water-soluble compounds in in vivo studies | |
| 2% DMSO / 40% PEG300 / 5% Tween-80 / 53% Saline | A lower DMSO alternative for sensitive animals in in vivo studies | [2] |
| DMSO | In vitro studies with GPR40 agonists (e.g., LY2922470) | [3] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose with 0.25% Tween-80 Vehicle
-
Prepare 0.5% Methylcellulose Solution:
-
Heat about one-third of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it evenly.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is uniform.
-
Allow the solution to cool to room temperature.
-
-
Add Tween-80:
-
Add 0.25% (v/v) of Tween-80 to the methylcellulose solution.
-
Mix thoroughly until the Tween-80 is completely dissolved.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
Create a slurry by adding a small amount of the vehicle to the powder.
-
Gradually add the rest of the vehicle while stirring or vortexing until the compound is fully suspended.
-
Protocol 2: Vehicle Tolerability Assessment in Mice
-
Animal Groups:
-
Group 1: Vehicle control (n=3-5 mice)
-
Group 2: Saline control (n=3-5 mice)
-
-
Administration:
-
Administer the vehicle to Group 1 at the maximum volume and by the same route intended for the main study.
-
Administer an equivalent volume of sterile saline to Group 2.
-
-
Monitoring:
-
Observe the animals for any immediate signs of distress for the first few hours post-administration.
-
Record body weight daily for 3-7 days.
-
Perform daily clinical observations, noting any changes in behavior, posture, or signs of pain or irritation.
-
-
Evaluation:
-
Compare the observations from the vehicle control group to the saline control group.
-
The vehicle is considered well-tolerated if there are no significant differences in body weight, clinical signs, or behavior between the two groups.
-
Visualizations
Caption: Simplified GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for vehicle selection and use.
References
- 1. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
Technical Support Center: Optimization of LY2922083 Delivery for Enhanced Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of LY2922083 delivery.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may impact its bioavailability?
A1: this compound is a GPR40 agonist with characteristics that present challenges for oral bioavailability. Key properties include low aqueous solubility and a calculated log P (ClogP) in the range of 3-4, indicating its lipophilic nature.[1][2] The fraction of the drug absorbed is anticipated to be sensitive to its particle size.[2]
Q2: What is the reported oral bioavailability of this compound in preclinical studies?
A2: In preclinical species, the oral bioavailability of this compound has been reported to range from 17% to 46%.[2] This variability suggests that formulation strategies can significantly impact the extent of drug absorption.
Q3: My in vivo experiments with this compound show low and variable plasma concentrations. What are the potential causes and solutions?
A3: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility, which can lead to dissolution rate-limited absorption. Several formulation strategies can be employed to address this issue:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution.[3][4][5][6][7]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and extent.[3][5][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or microemulsions can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.[3][4]
Q4: How can I select the most appropriate bioavailability enhancement strategy for this compound?
A4: The choice of strategy depends on several factors, including the desired dosage form, the required dose, and the stage of development. A systematic approach is recommended:
-
Characterize the solid-state properties of this compound to understand its crystalline and amorphous forms.
-
Conduct solubility studies in various biorelevant media to assess the key limitations to dissolution.
-
Perform small-scale formulation screening with different technologies (e.g., wet milling for particle size reduction, spray drying for solid dispersions, and simple mixtures for lipid-based systems).
-
Evaluate the in vitro dissolution performance of the prototype formulations to select promising candidates for in vivo testing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate of this compound. | Poor aqueous solubility of the crystalline form. | 1. Reduce particle size through micronization or nanosizing.[3][4][5][6][7] 2. Prepare an amorphous solid dispersion with a suitable polymer.[3][5][7] 3. Investigate the use of surfactants or complexing agents to improve solubility.[4][6] |
| High variability in plasma exposure in animal studies. | Inconsistent dissolution and absorption in the GI tract. Food effects. | 1. Consider lipid-based formulations like SMEDDS to improve solubilization and reduce variability.[3][4] 2. Standardize feeding conditions during in vivo studies. 3. Evaluate the impact of different vehicles on drug absorption. |
| Precipitation of this compound in the gastrointestinal tract after administration of a solution. | Supersaturation followed by precipitation of the poorly soluble drug. | 1. Incorporate precipitation inhibitors into the formulation (e.g., polymers like HPMC). 2. Utilize a formulation that maintains the drug in a solubilized state, such as a microemulsion.[3][4] |
| Limited oral bioavailability despite improved in vitro dissolution. | Permeability limitations or first-pass metabolism. | 1. While this compound is predicted to have high permeability, this should be confirmed using in vitro models (e.g., Caco-2 cells).[2] 2. Investigate potential first-pass metabolism in liver microsomes or hepatocytes.[1] |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| ClogP | 3-4 | [1][2] |
| Aqueous Solubility | Low | [2] |
| Oral Bioavailability (preclinical) | 17% - 46% | [2] |
| Permeability (predicted) | High | [2] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
-
Materials: this compound, a suitable hydrophilic polymer (e.g., PVP K30, HPMC-AS), and a volatile solvent system (e.g., dichloromethane/methanol).
-
Procedure: a. Dissolve both this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w). b. Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, and atomization pressure). c. Collect the resulting powder and characterize it for drug loading, amorphous nature (by XRPD and DSC), and dissolution performance.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (paddle method).
-
Dissolution Medium: A biorelevant medium such as fasted-state simulated intestinal fluid (FaSSIF).
-
Procedure: a. Fill the dissolution vessels with a predetermined volume of the dissolution medium maintained at 37 °C. . Place the this compound formulation (e.g., powder, capsule) in the vessel. c. Rotate the paddles at a specified speed (e.g., 75 rpm). d. Withdraw samples at predetermined time points and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. erpublications.com [erpublications.com]
- 4. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GPR40 Agonists in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to GPR40 agonists, such as LY2922083, in cancer cell line experiments. While this compound is primarily investigated for type 2 diabetes, this guide addresses the hypothetical scenario of studying its effects on cancer cells and encountering resistance.
Troubleshooting Guide: Resistance to GPR40 Agonist in Cancer Cell Lines
Question: My cancer cell line, which was initially sensitive to the GPR40 agonist I'm studying, has developed resistance. How do I investigate and potentially overcome this?
Answer: Developing resistance is a common challenge in cancer research. A systematic approach is crucial to understand the underlying mechanisms and devise strategies to circumvent it. Here’s a step-by-step guide:
Step 1: Confirm and Quantify Resistance
First, confirm that the observed effect is genuine resistance and quantify its extent.
-
Action: Perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value of your GPR40 agonist in both the suspected resistant cell line and the parental (sensitive) cell line.
-
Expected Outcome: A significant increase (typically 5-fold or more) in the IC50 value for the resistant line compared to the parental line confirms resistance.
Step 2: Investigate Potential Mechanisms of Resistance
Once resistance is confirmed, investigate the potential molecular mechanisms. Common mechanisms of drug resistance in cancer cells include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux.[1]
-
Target Alteration:
-
Hypothesis: The GPR40 receptor itself may be altered, leading to reduced drug binding or signaling.
-
Action:
-
Sequence the GPR40 (FFAR1) gene in both sensitive and resistant cells to check for mutations.
-
Perform a quantitative PCR (qPCR) or Western blot to assess GPR40 expression levels.
-
Conduct a functional assay (e.g., calcium flux assay) to measure GPR40 activity in response to the agonist.
-
-
-
Bypass Pathway Activation:
-
Hypothesis: The cancer cells may have activated alternative signaling pathways to circumvent the effects of GPR40 agonism.
-
Action:
-
Use a phospho-kinase array to screen for activated signaling pathways in the resistant cells compared to the sensitive cells.
-
Perform Western blots for key signaling proteins that are known to be involved in cancer cell proliferation and survival (e.g., p-AKT, p-ERK, p-STAT3).
-
-
-
Increased Drug Efflux:
-
Hypothesis: The resistant cells may be actively pumping the drug out, preventing it from reaching its target.
-
Action:
-
Perform a Western blot to check for the overexpression of common drug efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[2]
-
Conduct a functional efflux pump assay (e.g., Rhodamine 123 efflux assay).
-
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can devise strategies to overcome the observed resistance.
-
If Target is Altered:
-
Consider using a different GPR40 agonist that may bind to a different site on the receptor.
-
If GPR40 expression is lost, this target is no longer viable in this model.
-
-
If Bypass Pathways are Activated:
-
Utilize combination therapy. For example, if the PI3K/AKT pathway is activated, combine your GPR40 agonist with a PI3K or AKT inhibitor.
-
-
If Drug Efflux is Increased:
-
Combine your GPR40 agonist with a known inhibitor of the overexpressed efflux pump (e.g., Verapamil for P-gp).
-
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why might it be a target in cancer?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor that is activated by free fatty acids.[3] While its primary role is in stimulating glucose-dependent insulin secretion, GPR40 is also expressed in some cancer cells.[4] Its role in cancer is still under investigation, but it may be involved in processes like cell proliferation and signaling.
Q2: How do I establish a drug-resistant cancer cell line in the lab?
A common method is through gradual dose escalation.[5] This involves culturing the cancer cells in the presence of a low concentration of the drug and then incrementally increasing the concentration over a prolonged period (weeks to months).[6] This process selects for cells that can survive and proliferate at higher drug concentrations.
Q3: What are the most common mechanisms of acquired drug resistance in cancer cell lines?
The most common mechanisms include:
-
Alterations in the drug target: Mutations or changes in the expression of the protein that the drug binds to.[1]
-
Activation of bypass signaling pathways: Cancer cells find alternative routes to activate downstream signaling for survival and proliferation.
-
Increased drug efflux: Overexpression of transporter proteins that pump the drug out of the cell.[2]
-
Changes in drug metabolism: The cell may increase the rate at which it breaks down and inactivates the drug.[1]
-
Alterations in apoptosis pathways: The cells become resistant to programmed cell death.[1]
Q4: My dose-response curve for the resistant cell line is not showing a complete kill, even at high concentrations. What does this mean?
This suggests the presence of a resistant subpopulation of cells. It could also indicate that the drug has a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect at the tested concentrations. Consider extending the treatment duration or using a different assay that can distinguish between cytostatic and cytotoxic effects.
Q5: Can I use CRISPR/Cas9 to investigate drug resistance?
Yes, CRISPR/Cas9 is a powerful tool for this purpose. You can use it to:
-
Knock out specific genes (e.g., efflux pumps or signaling proteins) to see if sensitivity to the drug is restored.
-
Introduce specific mutations into the target protein to see if they confer resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for a GPR40 Agonist in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | GPR40 Agonist | 2.5 | 1 |
| Resistant Line | GPR40 Agonist | 25.0 | 10 |
| Resistant Line | GPR40 Agonist + Efflux Pump Inhibitor | 5.0 | 2 |
Table 2: Hypothetical Protein Expression Changes in Resistant vs. Sensitive Cell Lines
| Protein | Cellular Function | Expression Change in Resistant Line |
| GPR40 | Drug Target | No significant change |
| p-AKT | Survival Signaling | 2.5-fold increase |
| P-glycoprotein | Drug Efflux | 5-fold increase |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of a compound.
-
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete culture medium
-
GPR40 agonist stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the GPR40 agonist in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Western Blotting for Protein Expression
This protocol is for assessing the levels of specific proteins.
-
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPR40, anti-p-AKT, anti-P-gp, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.
-
3. Rhodamine 123 Efflux Assay
This functional assay measures the activity of efflux pumps like P-gp.
-
Materials:
-
Parental and resistant cancer cell lines
-
Rhodamine 123 (a fluorescent substrate for P-gp)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Incubate the cells with Rhodamine 123 for a set period to allow for its uptake.
-
Wash the cells to remove excess Rhodamine 123.
-
Incubate the cells in fresh medium (with or without an efflux pump inhibitor) for a period to allow for efflux.
-
Measure the intracellular fluorescence. A lower fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux. The fluorescence in resistant cells should increase in the presence of an efflux pump inhibitor.
-
Visualizations
Caption: Hypothetical GPR40 signaling pathway in a cancer cell.
Caption: Experimental workflow for investigating drug resistance.
Caption: Logical diagram for troubleshooting drug resistance.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of LY2922083 and Other GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glucose control with a reduced risk of hypoglycemia. LY2922083 is a novel GPR40 agonist that has been evaluated in preclinical models. This guide provides a comparative overview of the preclinical data for this compound against other notable GPR40 agonists, including TAK-875, AMG 837, and AM-1638, to aid researchers in their drug development efforts.
In Vitro Potency and Signaling Pathway Activation
The initial characterization of GPR40 agonists typically involves in vitro assays to determine their potency and mechanism of action at the molecular level. Key assays include calcium flux, which measures the Gq-mediated signaling pathway, and β-arrestin recruitment, an alternative signaling pathway that has been shown to be a better predictor of in vivo efficacy for some GPR40 agonists.[1]
Data Summary: In Vitro Potency of GPR40 Agonists
| Compound | Target | Assay | EC50 (nM) | Species | Reference |
| This compound | hGPR40 | Calcium Flux | 13 | Human | [1] |
| hGPR40 | β-Arrestin Recruitment | 10 | Human | [1] | |
| mGPR40 | β-Arrestin Recruitment | 10 | Mouse | [1] | |
| TAK-875 | hGPR40 | Calcium Flux | 14 | Human | [2] |
| hGPR40 | Inositol Monophosphate | 72 | Human | [3] | |
| AMG 837 | hGPR40 | Calcium Flux | 22.6 | Human | [4] |
| mGPR40 | Calcium Flux | 22.6 | Mouse | [4] | |
| rGPR40 | Calcium Flux | 31.7 | Rat | [4] | |
| AM-1638 | hGPR40 | Calcium Flux | 120 | Human | [5] |
| hGPR40 | Inositol Phosphate | 12.9 | Mouse | [5] |
EC50: Half-maximal effective concentration; hGPR40: human GPR40; mGPR40: mouse GPR40; rGPR40: rat GPR40.
GPR40 Signaling Pathways
GPR40 agonists can exhibit biased agonism, preferentially activating one signaling pathway over another. Partial agonists, such as AMG 837, primarily signal through the Gαq pathway, leading to an increase in intracellular calcium. In contrast, some full agonists or ago-allosteric modulators (AgoPAMs), like AM-1638, can activate both Gαq and Gαs pathways, the latter leading to cAMP production and potentially stimulating incretin (GLP-1 and GIP) secretion from enteroendocrine cells.[5][6][7] this compound has been shown to be a potent activator of the β-arrestin pathway, which has been linked to robust in vivo activity.[1]
In Vivo Efficacy in Preclinical Models
The ultimate preclinical validation for a GPR40 agonist lies in its ability to improve glucose tolerance in animal models of type 2 diabetes. The intraperitoneal glucose tolerance test (IPGTT) is a standard assay used to evaluate the in vivo efficacy of these compounds.
Data Summary: In Vivo Efficacy of GPR40 Agonists in Mouse IPGTT
| Compound | ED90 (mg/kg) | Animal Model | Reference |
| This compound | 3.67 | Mouse | [1] |
| LY2881835 (analog) | 0.58 | Mouse | [1] |
| AMG 837 | ~1 | Zucker Fatty Rat (IPGTT) | [4] |
| AM-1638 | <30 | High-Fat Fed/STZ Mouse (OGTT) | [5] |
ED90: Effective dose for 90% of maximal response; IPGTT: Intraperitoneal Glucose Tolerance Test; OGTT: Oral Glucose Tolerance Test.
Experimental Protocols
In Vitro Calcium Flux Assay
Objective: To measure the GPR40 agonist-induced increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Test compounds (e.g., this compound) at various concentrations are added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vitro β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the activated GPR40 receptor.
Methodology:
-
Cell Line: A cell line engineered to co-express GPR40 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.
-
Cell Plating and Incubation: Cells are plated in 384-well plates and incubated.
-
Compound Stimulation: Test agonists are added to the cells and incubated for a defined period (e.g., 90 minutes).
-
Substrate Addition: The reporter enzyme substrate is added.
-
Signal Measurement: The chemiluminescent signal, generated upon enzyme fragment complementation due to receptor-β-arrestin interaction, is measured.
-
Data Analysis: EC50 values are determined from the concentration-response curves.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of a GPR40 agonist on glucose disposal in a rodent model.
Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimation and Fasting: Animals are acclimated and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The test GPR40 agonist (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (t=0).
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups. The ED90 is determined from the dose-response relationship.
Conclusion
The preclinical data available for this compound demonstrate its potent activity as a GPR40 agonist, both in vitro and in vivo. Its strong engagement of the β-arrestin signaling pathway is a noteworthy characteristic that correlates with its in vivo efficacy. When compared to other GPR40 agonists, this compound exhibits comparable or superior potency in various preclinical assays. The choice of a specific GPR40 agonist for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. This guide provides a foundational comparison to assist researchers in this evaluation process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the GPR40 Agonists LY2922083 and LY2881835
A detailed guide for researchers on the efficacy and experimental profiles of two potent and selective G protein-coupled receptor 40 agonists for the potential treatment of type 2 diabetes mellitus.
This guide provides a comprehensive comparison of LY2922083 and LY2881835, two structurally related, potent, and selective agonists of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] GPR40 is a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in amplifying glucose-dependent insulin secretion in response to fatty acids.[1][2][3] Both this compound and LY2881835 were developed as potential oral therapies to improve glycemic control. This document summarizes their comparative efficacy based on preclinical data, details the experimental protocols used in their evaluation, and illustrates the key signaling pathways involved.
Quantitative Efficacy Data
The preclinical efficacy of this compound and LY2881835 has been evaluated through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.
In Vitro Potency and Signaling
| Compound | hGPR40 Calcium Flux (EC₅₀, nM) | hGPR40 β-Arrestin Recruitment (EC₅₀, nM) | hGPR40 IP-1 Accumulation (EC₅₀, nM) |
| This compound | Data not available | 1.1 | ~1 |
| LY2881835 | 164 (partial agonist, 62%)[4] | Potent agonist[5] | ~1 |
EC₅₀: Half maximal effective concentration. hGPR40: human GPR40.
In Vivo Efficacy in a Mouse Intraperitoneal Glucose Tolerance Test (IPGTT)
| Compound | IPGTT ED₉₀ (mg/kg) |
| This compound | 3.67 |
| LY2881835 | 0.58 |
ED₉₀: Dose required to achieve 90% of the maximal effect.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and LY2881835 involves the activation of GPR40, which can signal through both G-protein dependent and independent pathways. The following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for evaluating GPR40 agonists.
Caption: GPR40 signaling pathway activated by this compound and LY2881835.
Caption: General experimental workflow for evaluating GPR40 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: CHO-K1 or HEK293T cells stably expressing human GPR40/FFAR1.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plate is incubated for 60 minutes at 37°C.
-
Compound Addition: Serial dilutions of the test compounds (this compound or LY2881835) are prepared in an appropriate assay buffer.
-
Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the compounds. The change in fluorescence, indicating calcium mobilization, is recorded over time.
-
Data Analysis: The increase in fluorescence is used to determine the potency (EC₅₀) of the agonists.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor, a key event in G-protein independent signaling and receptor desensitization.
-
Assay Principle: This assay often utilizes enzyme fragment complementation technology (e.g., DiscoveRx PathHunter). Cells co-express GPR40 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to GPR40 brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.[5]
-
Cell Line: U2OS cells co-expressing the tagged human, rat, or mouse GPR40 and β-arrestin fusion proteins.[5]
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.[5]
-
Test compounds are added to the wells.
-
After an incubation period (typically 90 minutes), a detection reagent containing the enzyme substrate is added.
-
The plate is incubated for 60 minutes to allow for signal development.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment. Dose-response curves are generated to calculate the EC₅₀ values.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is an in vivo model used to assess glucose tolerance and the efficacy of glucose-lowering agents.
-
Animal Model: Male ICR mice are commonly used.
-
Procedure:
-
Animals are fasted overnight (approximately 16 hours) before the experiment.
-
This compound or LY2881835 is administered orally (p.o.) at various doses.
-
After a specific time (e.g., 60 minutes), a baseline blood sample is collected from the tail vein to measure blood glucose levels.
-
A glucose solution (e.g., 2 g/kg) is administered via intraperitoneal (i.p.) injection.
-
Blood glucose levels are measured at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. The dose-dependent reduction in glucose AUC is used to determine the in vivo efficacy (ED₉₀) of the compounds.[1] In some studies, insulin levels are also measured to confirm the mechanism of action.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
validation of LY2922083's selectivity for GPR40 over other receptors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the GPR40 agonist LY2922083's selectivity over other receptors, supported by experimental data and detailed methodologies.
This compound is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed for the treatment of type 2 diabetes, its therapeutic efficacy relies on its ability to selectively activate GPR40 in pancreatic β-cells, leading to glucose-dependent insulin secretion. This guide details the experimental validation of this compound's selectivity, providing a clear comparison with its activity at other potential off-target receptors.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like this compound initiates a signaling cascade predominantly through the Gαq/11 subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.
GPR40 signaling cascade upon agonist binding.
Selectivity Profile of this compound
The selectivity of this compound for GPR40 has been rigorously evaluated against a wide array of other receptors, including other G-protein coupled receptors (GPCRs), kinases, enzymes, and nuclear receptors. The primary findings from these studies, as detailed in the Journal of Medicinal Chemistry, demonstrate the high specificity of this compound for its intended target.[1]
Quantitative Analysis of Selectivity
In comprehensive screening panels, this compound and its analogs exhibited minimal activity against a panel of over 100 different off-target receptors. At a concentration of 10 µM, the compounds showed less than 50% inhibition for the vast majority of these receptors, underscoring the high degree of selectivity for GPR40.[1] The table below summarizes the on-target potency of this compound in various functional assays.
| Assay Type | Species | EC50 (nM) |
| GPR40 Calcium Flux | Human | 164 (partial agonist) |
| GPR40 β-Arrestin Recruitment | Human | 4.7 (full agonist) |
| GPR40 β-Arrestin Recruitment | Mouse | 15 |
| GPR40 β-Arrestin Recruitment | Rat | 25 |
| GPR40 IP-1 Accumulation | Human | ~1 |
Data sourced from Hamdouchi et al., J Med Chem 2016, 59 (24), 10891-10916.[1]
Experimental Methodologies
The selectivity and potency of this compound were determined using a battery of in vitro assays. The following are detailed protocols for the key experiments cited.
Experimental Workflow for Selectivity Screening
The general workflow for assessing the selectivity of a compound like this compound involves a tiered screening approach. Initially, the compound is tested for its activity at the primary target (GPR40) using functional assays. Subsequently, it is screened against a broad panel of off-target receptors at a high concentration to identify any potential liabilities.
Workflow for GPR40 agonist selectivity validation.
FLIPR Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: HEK293 cells stably overexpressing human GPR40.
-
Plate Format: 384-well black-walled, clear-bottom microplates.
-
Procedure:
-
Cells are seeded into the microplates and cultured overnight.
-
The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 1 hour at 37°C.
-
The plate is then placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
A baseline fluorescence reading is established.
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence, indicative of calcium mobilization, is monitored in real-time.
-
Data are normalized to the maximum response and EC50 values are calculated.
-
PathHunter® β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40, a key event in GPCR signaling and desensitization.
-
Cell Line: Engineered cell line co-expressing GPR40 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plate Format: 384-well white, solid-bottom microplates.
-
Procedure:
-
Cells are seeded into the microplates and incubated.
-
This compound at various concentrations is added to the cells and incubated for 90 minutes at 37°C.
-
A detection reagent containing the substrate for β-galactosidase is added.
-
The plate is incubated at room temperature for 60 minutes to allow for signal development.
-
The resulting chemiluminescent signal, proportional to the amount of β-arrestin recruitment, is read using a plate reader.
-
EC50 values are determined from the dose-response curves.
-
IP-One HTRF® Assay
This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.
-
Cell Line: HEK293 cells expressing human GPR40.
-
Plate Format: 384-well low-volume white microplates.
-
Procedure:
-
Cells are seeded and incubated overnight.
-
The culture medium is replaced with a stimulation buffer.
-
This compound at various concentrations is added and the cells are incubated for 2 hours at 37°C.
-
Cell lysates are prepared.
-
The IP-1 concentration in the lysates is determined using a competitive immunoassay with HTRF® (Homogeneous Time-Resolved Fluorescence) detection.
-
The fluorescence signal is inversely proportional to the amount of IP-1 produced.
-
EC50 values are calculated from the resulting dose-response curves.
-
Conclusion
The comprehensive selectivity profiling of this compound, utilizing a suite of robust in vitro assays, confirms its high specificity for the GPR40 receptor. The minimal off-target activity observed in broad screening panels provides a strong preclinical rationale for its development as a targeted therapy for type 2 diabetes. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of GPCR drug discovery.
References
A Comparative Analysis of GPR40 Agonists: LY2922083 and Fasiglifam (TAK-875)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two G-protein coupled receptor 40 (GPR40) agonists: LY2922083 and fasiglifam (TAK-875). Both compounds were developed for the treatment of type 2 diabetes mellitus, aiming to enhance glucose-stimulated insulin secretion (GSIS). While fasiglifam progressed to Phase III clinical trials before being discontinued due to liver toxicity concerns, this compound represents a structurally distinct compound from a series of potent and selective GPR40 agonists. This guide synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies.
Mechanism of Action: Targeting GPR40 for Glycemic Control
Both this compound and fasiglifam are agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a G protein-coupled receptor predominantly expressed on pancreatic β-cells.[1][2] Activation of GPR40 by endogenous long-chain free fatty acids or synthetic agonists potentiates insulin secretion in a glucose-dependent manner.[1][2] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic agents.[3]
The signaling cascade initiated by GPR40 activation involves the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in insulin granule exocytosis.
Preclinical Data Comparison
In Vitro Potency
| Parameter | This compound | Fasiglifam (TAK-875) |
| Target | Human GPR40 | Human GPR40 |
| Assay | Calcium Flux | Calcium Flux (IP Production) |
| EC50 | Not explicitly stated, but described as a potent agonist[1][4] | 72 nM[5] |
| Binding Affinity (Ki) | Not explicitly stated, but part of a series with high affinity[1] | Not explicitly stated |
EC50: Half maximal effective concentration. Ki: Inhibitory constant.
This compound is described as a potent GPR40 agonist, identified from a series of spiropiperidine and tetrahydroquinoline acid derivatives.[1][4] Fasiglifam has a reported EC50 of 72 nM for inducing intracellular inositol phosphate (IP) production in CHO cells expressing human GPR40.[5]
Preclinical Pharmacokinetics in Rats
| Parameter | This compound | Fasiglifam (TAK-875) |
| Route of Administration | Oral (PO) | Oral (PO) & Intravenous (IV) |
| Dose (PO) | Not specified in detail | 10 mg/kg and 50 mg/kg[6][7] |
| Cmax (10 mg/kg PO) | Not available | ~12.4-12.9 µg/mL[6][7] |
| Tmax (10 mg/kg PO) | Not available | 1 hour[6] |
| t1/2 (10 mg/kg PO) | Not available | ~11.1-11.6 hours[6] |
| Oral Bioavailability | Not specified | 85-120%[6][7] |
| Cmax (5 mg/kg IV) | Not available | ~8.8-9.2 µg/mL[6][7] |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Half-life.
Pharmacokinetic data for fasiglifam in rats indicates good oral bioavailability and a relatively long half-life.[6][7] While specific pharmacokinetic parameters for this compound in rats are not detailed in the primary publication, the series of compounds to which it belongs underwent extensive pharmacokinetic characterization.[1]
Clinical Data Comparison
The clinical development of fasiglifam was more advanced than that of this compound, providing more extensive clinical data.
Fasiglifam (TAK-875) Clinical Efficacy and Safety
Fasiglifam demonstrated efficacy in improving glycemic control in patients with type 2 diabetes in Phase II and III clinical trials.[8][9] In a 24-week, double-blind, placebo-controlled Phase III trial in Japanese patients, fasiglifam at 25 mg and 50 mg doses significantly reduced HbA1c levels compared to placebo.[9]
| Parameter (24-week Phase III study) | Placebo | Fasiglifam 25 mg | Fasiglifam 50 mg |
| Number of Patients | 67 | 63 | 62 |
| Mean Change in HbA1c from Baseline | +0.16% | -0.57% | -0.83% |
| Patients Achieving HbA1c <6.9% | 13.8% | 30.2% | 54.8% |
| Incidence of Hypoglycemia | 0% | 0% | 1.6% (1 patient) |
Data from Kaku et al., 2015.[9]
Despite its efficacy, the development of fasiglifam was terminated due to concerns about drug-induced liver injury.[3][8] In a large cardiovascular outcomes trial, an increased incidence of elevated liver enzymes (ALT or AST ≥3 times the upper limit of normal) was observed in the fasiglifam group compared to placebo (2.1% vs. 0.5%).[8] Mechanistic studies suggested that the formation of a reactive acyl glucuronide metabolite and inhibition of hepatic transporters might contribute to the observed hepatotoxicity.[10][11]
This compound Clinical Data
Publicly available clinical trial data for this compound is limited. The primary publication on its discovery and preclinical development mentions that a related compound from the same series, LY2922470, was advanced to a clinical study in subjects with type 2 diabetes, providing proof of concept for this class of GPR40 agonists.[1][4] However, specific clinical efficacy and safety data for this compound are not detailed in the available literature.
Off-Target Effects
A critical aspect of drug development is ensuring selectivity for the intended target to minimize off-target effects.
-
This compound : The series of compounds including this compound was specifically designed to eliminate activity at peroxisome proliferator-activated receptors (PPARs), which are known to be associated with certain adverse effects.[1] The compounds were tested in PPARα, δ, and γ binding and functional assays and showed no significant activity.[1]
-
Fasiglifam (TAK-875) : The primary off-target concern that emerged during clinical development was hepatotoxicity.[3][8] While the exact mechanism is still under investigation, it is believed to be related to the metabolic fate of the drug and its interaction with liver transporters, rather than a direct off-target receptor interaction.[10][11][12]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of GPR40 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). The plate is incubated in the dark at 37°C for approximately one hour.[13]
-
Compound Addition: The plate is placed in a fluorescence plate reader. After establishing a baseline fluorescence reading, the test compound (this compound or fasiglifam) is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically over time.[13]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to enhance insulin secretion from pancreatic β-cells in the presence of high glucose.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice or rats, or human islets are procured.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: The islets are then incubated in a buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus the test compound.
-
Supernatant Collection: After the incubation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Summary and Conclusion
The comparative analysis of this compound and fasiglifam (TAK-875) highlights the therapeutic potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.
Fasiglifam demonstrated robust efficacy in clinical trials but was ultimately withdrawn due to a significant safety concern, underscoring the importance of thorough toxicological evaluation, particularly concerning drug metabolism. This compound, emerging from a medicinal chemistry program focused on potency and selectivity, represents a different chemical scaffold. While preclinical data are promising, a comprehensive assessment of its clinical performance and safety profile awaits the public disclosure of more extensive clinical trial data. This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the available data and the key considerations for the development of future GPR40 agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 3. pmlive.com [pmlive.com]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of the GPR40 Agonist LY2922083 and Alternative Therapies in Preclinical Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical data for LY2922083, a GPR40 agonist, and other established anti-diabetic agents in various diabetic mouse models. While direct comparative studies of this compound in specific diabetic mouse strains are not publicly available, this document synthesizes the existing data to offer a valuable resource for researchers in the field of diabetes drug discovery.
Executive Summary
This compound is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated significant glucose-lowering effects and enhancement of insulin and GLP-1 secretion in preclinical studies.[1][2][3][4][5] However, a detailed cross-validation of its efficacy in established diabetic mouse models such as the db/db (a model for type 2 diabetes) and the NOD (Non-obese diabetic, a model for type 1 diabetes) mice has not been reported in the available scientific literature. This guide presents the known preclinical data for this compound and juxtaposes it with the performance of two widely used anti-diabetic drugs, the GLP-1 receptor agonist Liraglutide and the DPP-4 inhibitor Sitagliptin, in these specific diabetic strains. This comparison aims to highlight the therapeutic potential of GPR40 agonism and underscore the need for further targeted studies with this compound.
Data Presentation: Comparative Efficacy in Diabetic Mouse Models
Due to the lack of specific data for this compound in db/db and NOD mice, the following tables summarize the reported effects of Liraglutide and Sitagliptin in these models to provide a benchmark for potential future studies with this compound.
Table 1: Effects of Liraglutide in db/db Mice
| Parameter | Vehicle Control | Liraglutide Treatment | Reference |
| Fasting Blood Glucose | Markedly elevated | Significantly reduced | [6] |
| Glucose Tolerance (IPGTT) | Impaired | Significantly improved | [6] |
| Plasma Insulin | Elevated | No significant change or slight increase | [6] |
| Pancreatic Beta-Cell Mass | Reduced | Increased | [7] |
Table 2: Effects of Liraglutide and Sitagliptin in NOD Mice
| Parameter | Treatment | Outcome | Reference |
| Blood Glucose | Liraglutide + Gastrin | Restoration of normoglycemia | [8] |
| Pancreatic Beta-Cell Mass | Liraglutide + Gastrin | Increased | [8] |
| Autoimmunity | Liraglutide + Gastrin | Reduced insulin autoantibodies | [8] |
| Insulin Secretion | No direct data for Liraglutide alone | Prediabetic NOD mice show hyperinsulinemia | [9] |
| Insulitis | Sitagliptin | Reduced | [10] |
| Beta-Cell Proliferation | Sitagliptin | Stimulated | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. Below are representative protocols for key experiments cited in this guide.
Experimental Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Preparation: Mice are fasted overnight (approximately 16 hours) with free access to water.[5]
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from the tail vein.
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.[5]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Experimental Protocol 2: Evaluation of Anti-Diabetic Agents in db/db Mice
-
Animal Model: Male db/db mice, a model of genetic obesity and type 2 diabetes, are typically used.
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Treatment Administration: The test compound (e.g., Liraglutide) or vehicle is administered daily via the appropriate route (e.g., subcutaneous injection) for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Body weight and food and water intake are monitored regularly. Blood glucose levels (fasting and/or random) are measured at set intervals.
-
Terminal Procedures: At the end of the study, an IPGTT is performed. Pancreata may be collected for histological analysis of beta-cell mass and morphology. Blood samples are collected for measurement of insulin, HbA1c, and other relevant biomarkers.
Experimental Protocol 3: Evaluation of Immunomodulatory and Anti-Diabetic Agents in NOD Mice
-
Animal Model: Female NOD mice, which spontaneously develop autoimmune diabetes, are commonly used.
-
Diabetes Monitoring: Blood glucose levels are monitored regularly (e.g., weekly or bi-weekly) to determine the onset of diabetes.
-
Treatment Initiation: Treatment with the test compound (e.g., Sitagliptin) or vehicle is initiated either before or at the onset of hyperglycemia.
-
Efficacy Endpoints: The primary endpoint is often the incidence and progression of diabetes. Pancreata are collected for histological assessment of insulitis (the infiltration of immune cells into the islets of Langerhans).
-
Immunological Analysis: Splenocytes and pancreatic lymph nodes may be isolated to analyze T-cell populations and cytokine profiles to assess the immunomodulatory effects of the treatment.
Visualizations
Signaling Pathway of GPR40 Agonists
Caption: GPR40 Agonist Signaling Pathway.
Experimental Workflow for Preclinical Evaluation of Anti-Diabetic Drugs
Caption: Preclinical Anti-Diabetic Drug Evaluation Workflow.
Logical Relationship of the Comparative Analysis
Caption: Comparative Analysis Logic.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, this compound, and LY2922470). | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Liraglutide and Insulin Glargine on Glycemic Control and Pancreatic β-Cell Function in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy With Glucagon-Like Peptide-1 and Gastrin Restores Normoglycemia in Diabetic NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonobese diabetic (NOD) mouse dendritic cells stimulate insulin secretion by prediabetic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progressive Erosion of β-Cell Function Precedes the Onset of Hyperglycemia in the NOD Mouse Model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic GPR40 Agonist LY2922083 and Endogenous Fatty Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic G-protein coupled receptor 40 (GPR40) agonist, LY2922083, with the signaling of endogenous fatty acids. While this compound is a selective agonist for GPR40, endogenous fatty acids can act on multiple receptors, including both GPR40 (also known as free fatty acid receptor 1, FFAR1) and GPR120 (FFAR4). This comparison will focus on their respective mechanisms of action, receptor pharmacology, and downstream physiological effects, supported by experimental data.
Introduction to Fatty Acid Receptors: GPR40 and GPR120
Free fatty acids (FFAs) are not only essential nutrients but also act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[1] Among these, GPR40 and GPR120 are key receptors for medium and long-chain fatty acids (LCFAs), playing crucial roles in metabolism and inflammation.[1][2] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells, where its activation leads to glucose-dependent insulin secretion and incretin (GLP-1) release.[1][3] GPR120 is found in various tissues, including adipocytes, macrophages, and enteroendocrine cells, and is involved in adipogenesis, anti-inflammatory responses, and GLP-1 secretion.[1][2] While both receptors are activated by LCFAs, they are structurally distant and can trigger distinct downstream signaling pathways.[4]
This compound is a potent and selective synthetic agonist developed for GPR40, with therapeutic potential for type 2 diabetes.[5] Understanding its pharmacological profile in comparison to the broader effects of endogenous fatty acids is critical for drug development and research in metabolic diseases.
Quantitative Comparison of Agonist Potency
The following tables summarize the potency (EC50 values) of this compound and various endogenous fatty acids on human GPR40 and GPR120. The data is compiled from in vitro studies measuring different signaling endpoints.
Table 1: Potency of this compound on Human GPR40
| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |
| This compound | IP-1 Accumulation | ~1 | HEK293 | [6] |
| This compound | β-Arrestin Recruitment | Data not specified, but potent | CHO-K1 | [7] |
Table 2: Potency of Endogenous Fatty Acids on Human GPR40 and GPR120
| Fatty Acid | Receptor | Assay Type | EC50 (µM) | Cell Line | Reference |
| Linoleic Acid | GPR40 | Calcium Mobilization | 5.6 | HEK293 | [8] |
| Alpha-Linolenic Acid | GPR40 | Calcium Mobilization | 7.5 | HEK293 | [8] |
| Oleic Acid | GPR40 | Calcium Mobilization | 3.2 | HEK293 | [8] |
| Palmitic Acid | GPR40 | Calcium Mobilization | 9.8 | HEK293 | [8] |
| Docosahexaenoic Acid (DHA) | GPR40 | Not specified | ~10 | Not specified | [9] |
| Alpha-Linolenic Acid | GPR120 | Calcium Mobilization | 19.4 | CHO | [8] |
| Docosahexaenoic Acid (DHA) | GPR120 | Not specified | ~10-100 | Not specified | [10] |
| Eicosapentaenoic Acid (EPA) | GPR120 | Not specified | ~10-100 | Not specified | [10] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions, cell lines, and assay technologies.
Signaling Pathways
Activation of GPR40 and GPR120 by their respective agonists initiates distinct downstream signaling cascades.
GPR40 Signaling Pathway
This compound and endogenous fatty acids activate GPR40, which primarily couples to the Gαq/11 subunit of the G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ is a key signal for the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[3] Some synthetic GPR40 agonists have also been shown to signal through Gs and β-arrestin pathways.[6]
GPR40 Signaling Pathway
Endogenous Fatty Acid Signaling via GPR120
Endogenous long-chain fatty acids, particularly omega-3 fatty acids like DHA and EPA, are potent activators of GPR120.[1] GPR120 activation can also proceed through Gαq/11, leading to increased intracellular calcium, which is implicated in the secretion of GLP-1 from enteroendocrine L-cells.[11] A distinct and critical signaling pathway for GPR120 involves the recruitment of β-arrestin 2. This interaction is independent of G-protein coupling and mediates the anti-inflammatory effects of GPR120 activation by inhibiting the TAK1 signaling cascade, thereby reducing the activity of pro-inflammatory transcription factors like NF-κB.[10]
GPR120 Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and endogenous fatty acids are provided below.
Calcium Mobilization Assay
This assay is used to determine the ability of a compound to activate Gαq-coupled receptors like GPR40 and GPR120, leading to an increase in intracellular calcium.
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human GPR40 or GPR120 receptor are cultured in appropriate media (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell attachment.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) is prepared in the assay buffer, often containing probenecid to prevent dye leakage, and added to each well.
-
The plate is incubated in the dark at 37°C for approximately 1 hour to allow the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Serial dilutions of the test compounds (this compound or fatty acids) are prepared in the assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is established before the automated addition of the compounds to the wells.
-
Fluorescence intensity is measured kinetically for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the ratio of the peak fluorescence to the baseline fluorescence.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration.
-
EC50 values are calculated from the dose-response curves using a non-linear regression model.
-
Calcium Mobilization Assay Workflow
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and an alternative signaling pathway for some GPCRs like GPR120.
-
Assay Principle:
-
The assay often utilizes enzyme fragment complementation (e.g., PathHunter assay). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand binding to the GPCR induces β-arrestin recruitment, bringing the two enzyme fragments together to form an active enzyme that generates a chemiluminescent signal.[12]
-
-
Experimental Procedure:
-
Cell Plating: PathHunter cells co-expressing the tagged GPCR (e.g., GPR120-ProLink) and tagged β-arrestin (e.g., β-arrestin 2-EA) are plated in a white, solid-bottom multi-well plate.
-
Compound Addition: Serial dilutions of the test compounds are added to the cells and incubated for a defined period (e.g., 90 minutes) at 37°C.
-
Signal Detection: A detection reagent containing the enzyme substrate is added to the wells. The plate is incubated at room temperature to allow for signal development.
-
Measurement: Chemiluminescence is read using a plate reader.
-
-
Data Analysis:
-
Dose-response curves are generated by plotting the luminescent signal against the logarithm of the compound concentration.
-
EC50 values are determined from the curves.
-
In Vitro GLP-1 and Insulin Secretion Assays
These assays quantify the secretion of GLP-1 from enteroendocrine cells or insulin from pancreatic β-cells in response to agonist stimulation.
-
Cell Culture:
-
For GLP-1 secretion, an enteroendocrine cell line such as STC-1 or NCI-H716 is used.[13]
-
For insulin secretion, a pancreatic β-cell line like MIN6 or isolated pancreatic islets are used.
-
-
Secretion Experiment:
-
Cells are seeded in multi-well plates and grown to confluence.
-
Prior to the experiment, cells are typically pre-incubated in a low-glucose buffer to establish a baseline.
-
The pre-incubation buffer is replaced with a stimulation buffer containing the test compounds (this compound or fatty acids) and a specific glucose concentration (e.g., high glucose for insulin secretion).
-
Cells are incubated for a defined period (e.g., 1-2 hours).
-
The supernatant is collected to measure the secreted hormone.
-
-
Quantification:
Conclusion
The synthetic agonist this compound is a potent and selective activator of GPR40, primarily stimulating the Gαq/11 pathway to enhance glucose-dependent insulin secretion. In contrast, endogenous fatty acids exhibit a broader pharmacological profile, activating both GPR40 and GPR120. The activation of GPR120 by endogenous fatty acids, particularly omega-3s, engages both Gαq/11 and β-arrestin 2 signaling pathways, leading to GLP-1 secretion and potent anti-inflammatory effects, respectively.
This comparative analysis highlights the targeted nature of synthetic ligands like this compound, which can offer therapeutic advantages by selectively modulating a specific receptor and pathway. Conversely, the multifaceted signaling of endogenous fatty acids underscores their complex role in regulating metabolic and inflammatory homeostasis. For researchers and drug developers, understanding these differences is crucial for designing novel therapeutics with improved efficacy and safety profiles for metabolic diseases.
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. alpco.com [alpco.com]
- 16. ibl-america.com [ibl-america.com]
A Comparative Review of the Pharmacokinetics of GPR40 Agonists, Featuring LY2922083
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic profiles of the G-protein coupled receptor 40 (GPR40) agonist LY2922083 and other notable agents in this class. The information is supported by preclinical experimental data to aid in the evaluation and selection of compounds for further investigation.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Agonists of this receptor stimulate glucose-dependent insulin secretion from pancreatic β-cells, offering a mechanism to improve glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[3] A key aspect of the preclinical and clinical development of GPR40 agonists is the characterization of their pharmacokinetic properties, which determine their dosing regimen and overall therapeutic potential. This guide focuses on the comparative pharmacokinetics of this compound, a spiropiperidine acid derivative, alongside other significant GPR40 agonists such as LY2881835, TAK-875, AMG 837, and CPL207280.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound and other GPR40 agonists in preclinical animal models. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in humans.
Table 1: Pharmacokinetic Parameters of this compound and Related Compounds in Rats and Dogs Following Oral (PO) and Intravenous (IV) Administration
| Compound | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |
| This compound | Rat | 1 mg/kg IV | - | - | 1340 | 1.8 | - | 12.4 | 1.9 |
| 5 mg/kg PO | 4.0 | 1180 | 11600 | 4.5 | 65 | - | - | ||
| Dog | 1 mg/kg IV | - | - | 2110 | 2.1 | - | 7.9 | 1.4 | |
| 5 mg/kg PO | 1.5 | 2910 | 14800 | 4.4 | 140 | - | - | ||
| LY2881835 | Rat | 1 mg/kg IV | - | - | 1400 | 2.0 | - | 11.9 | 2.0 |
| 5 mg/kg PO | 2.0 | 1250 | 12600 | 4.8 | 67 | - | - | ||
| Dog | 1 mg/kg IV | - | - | 2000 | 2.0 | - | 8.3 | 1.4 | |
| 5 mg/kg PO | 1.0 | 2500 | 10000 | 3.0 | 100 | - | - |
Data sourced from Hamdouchi et al., 2016.
Table 2: Comparative Pharmacokinetic Parameters of Other GPR40 Agonists in Rats
| Compound | Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) |
| TAK-875 | 5 mg/kg IV | - | 8.8 | - | 12.4 | - | - |
| 10 mg/kg PO | 1.0 | 12.4 | - | - | 85-120 | - | |
| AMG 837 | 0.5 mg/kg PO | - | 1.4 µM | - | - | 84 | - |
| CPL207280 | 5 mg/kg IV | - | - | 8.4 | 2.1 | - | 9.9 |
| 25 mg/kg PO | 4.0 | 3.3 | 36.3 | 5.2 | 86.4 | - |
Data compiled from multiple sources. Note that direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
The following sections detail representative methodologies for key experiments cited in the pharmacokinetic evaluation of GPR40 agonists.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of a GPR40 agonist following oral and intravenous administration in preclinical species (e.g., Sprague-Dawley rats, Beagle dogs).
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose for oral administration, saline for intravenous administration)
-
Sprague-Dawley rats or Beagle dogs
-
Dosing syringes and needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): A single dose of the test compound is administered via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): A single dose of the test compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Data Analysis: Plasma concentrations of the test compound are determined using a validated bioanalytical method (see below). Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability, clearance, and volume of distribution) are calculated using non-compartmental analysis.
Bioanalytical Method for Quantification in Plasma
Objective: To accurately quantify the concentration of the GPR40 agonist in plasma samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for bioanalysis.
Materials:
-
Plasma samples from pharmacokinetic studies
-
Internal standard (a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Formic acid or other mobile phase modifier
-
LC column (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard and a protein precipitation agent (e.g., acetonitrile).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
The analyte and internal standard are separated on the LC column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked plasma standards. The concentrations of the analyte in the study samples are then determined from this calibration curve.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade in pancreatic β-cells.
Preclinical Pharmacokinetic Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for LY2922083
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical guidance for the proper handling and disposal of LY2922083, a potent GPR40 agonist used in research settings.[1][2][3][4] In the absence of specific disposal protocols for this novel compound, it is critical to adopt a precautionary approach and manage all waste streams containing this compound as hazardous chemical waste. This ensures the safety of laboratory personnel and prevents environmental contamination.
Compound Handling and Storage Summary
Proper handling and storage are crucial first steps in a safe disposal workflow. The following table summarizes key information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress[1][2][5] |
| Synonyms | GPR40 agonist | Journal of Medicinal Chemistry |
| CAS Number | 1309435-78-6 | MedChemExpress[5] |
| Primary Hazard | Uncharacterized; treat as hazardous | General Guidance |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. Store as per Certificate of Analysis. | MedChemExpress[1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety glasses, lab coat, and gloves. | General Guidance |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on best practices for the disposal of novel or uncharacterized research chemicals and should be followed diligently.
Step 1: Waste Segregation and Collection
-
Establish a Designated Waste Stream : Create a dedicated hazardous waste stream specifically for this compound and any materials contaminated with it. This stream must be clearly labeled as "Hazardous Waste: this compound".[6]
-
Solid Waste Collection :
-
Unused/Expired Compound : Collect any unused or expired this compound powder in its original container or a compatible, sealed, and clearly labeled waste container.[6]
-
Contaminated PPE and Consumables : Dispose of all contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, in a designated and sealed hazardous waste bag. Similarly, collect contaminated consumables like pipette tips, weighing boats, and centrifuge tubes in a dedicated, sealed container.[6]
-
-
Liquid Waste Collection :
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.[6]
-
Ensure the liquid waste container is properly labeled with the chemical name and all known components of the solution.
-
Step 2: Waste Storage and Accumulation
-
Satellite Accumulation Area : Designate a specific "Hazardous Waste Satellite Accumulation Area" in the laboratory.[6]
-
Secondary Containment : Place all waste containers within a chemically resistant secondary containment tray or bin. The containment volume should be sufficient to hold the contents of the largest waste container in the event of a leak.[6]
-
Container Management :
-
Use appropriate, clean, and empty waste containers (e.g., high-density polyethylene - HDPE - jugs for liquids, labeled buckets with lids for solids).[6]
-
Pre-label containers with hazardous waste tags, clearly indicating "this compound" as the primary constituent.[6]
-
Keep all waste containers securely closed when not in use.[6]
-
Step 3: Final Disposal
-
Licensed Waste Management Vendor : Arrange for the collection and disposal of all this compound waste through a licensed environmental waste management vendor.[6] Do not attempt to dispose of this compound through standard laboratory drains or as general waste.
-
Regulatory Compliance : Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste.[7]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of this compound (for informational context)
To provide a comprehensive understanding of the compound being handled, the diagram below illustrates the signaling pathway of GPR40 agonists like this compound.
Caption: Signaling pathway of the GPR40 agonist this compound.
References
Essential Safety and Handling Protocols for LY2922083
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Potent GPR40 Agonist, LY2922083.
This document provides crucial safety and logistical information for the handling of this compound. Due to the absence of a publicly available Safety Data Sheet (SDS), the following guidance is predicated on general best practices for handling potent, novel pharmaceutical compounds in a research environment. It is imperative that all personnel obtain and thoroughly review the specific SDS from the supplier before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize the risk of exposure when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Recommended Additional Protection |
| Receiving and Unpacking | • Nitrile Gloves• Safety Glasses | • Lab Coat |
| Storage and Inventory | • Nitrile Gloves | |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Chemical Splash Goggles• Lab Coat• Respiratory Protection (N95 or higher) | • Face Shield• Disposable Sleeves |
| Solution Preparation | • Double Nitrile Gloves• Chemical Splash Goggles• Lab Coat | • Face Shield |
| Experimental Administration | • Nitrile Gloves• Safety Glasses• Lab Coat | • Disposable Gown |
| Waste Disposal | • Double Nitrile Gloves• Chemical Splash Goggles• Lab Coat | • Heavy-Duty Gloves (for sharps) |
Operational Plan: Procedural Guidance
Receiving and Storage:
-
Upon delivery, visually inspect the external packaging for any signs of compromise or spillage.
-
Don single-use nitrile gloves and safety glasses before unpacking.
-
Confirm that the container's label corresponds with the ordered material.
-
Store this compound in a designated, well-ventilated, and secure area, adhering to the supplier's temperature and compatibility recommendations.
-
Maintain a detailed and accurate inventory log for the compound.
Weighing and Solution Preparation (to be performed in a certified chemical fume hood):
-
Preparation:
-
Verify the proper functioning and certification of the chemical fume hood.
-
Assemble all necessary apparatus, including an analytical balance, spatulas, weigh boats, vials, and the appropriate solvent.
-
Equip yourself with the stipulated PPE: double nitrile gloves, a lab coat, chemical splash goggles, and, for handling the solid compound, an N95 respirator or higher.
-
-
Weighing:
-
Conduct all manipulations of solid this compound within the confines of the chemical fume hood.
-
Utilize a dedicated spatula and weigh boat to prevent cross-contamination.
-
Carefully transfer the required quantity of the compound, taking measures to avoid the generation of dust.
-
Securely close the primary container immediately after weighing.
-
-
Solution Preparation:
-
Slowly introduce the solvent to the vessel containing the weighed compound to prevent splashing.
-
Ensure complete dissolution of the compound before removing the prepared solution from the fume hood.
-
Accurately label the solution with the compound's name, concentration, the solvent used, and the date of preparation.
-
Experimental Use:
-
When working with solutions of this compound, always wear nitrile gloves, a lab coat, and safety glasses.
-
Prevent any direct contact with the skin and eyes.
-
Any procedure with the potential to generate aerosols should be conducted within a biological safety cabinet or a chemical fume hood.
Disposal Plan
-
Solid Waste: All solid materials contaminated with this compound, such as weigh boats, used gloves, and disposable lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions via the standard drainage system.
-
Sharps Waste: Any needles or other sharp implements used in the administration of this compound must be disposed of in a designated sharps container.
-
Final Disposal: All generated hazardous waste must be disposed of through the institution's certified environmental health and safety (EHS) department, in strict accordance with all local, state, and federal regulations.
Mandatory Visualization
Caption: Logical workflow for the safe handling of this compound.
In the absence of specific toxicological data, a conservative and diligent approach to the handling of this compound is paramount. The procedures outlined in this document are designed to mitigate potential risks. However, it is essential to consult with your institution's environmental health and safety department to ensure full compliance with all established protocols and regulations. The primary and most critical step remains the acquisition and thorough review of the supplier-provided Safety Data Sheet before any handling of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
